NSC689857
Description
Structure
3D Structure
Properties
CAS No. |
241127-79-7 |
|---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-adamantylmethyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C25H29NO4/c27-22-5-6-23(28)20(10-22)14-26-21-3-1-19(2-4-21)24(29)30-15-25-11-16-7-17(12-25)9-18(8-16)13-25/h1-6,10,16-18,26-28H,7-9,11-15H2 |
InChI Key |
MXKHJVTZHIIIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-689857; NSC 689857; NSC689857; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NSC689857
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC689857 is a small molecule inhibitor that targets a critical protein-protein interaction within the ubiquitin-proteasome system, a key regulator of cellular protein homeostasis. Specifically, this compound disrupts the formation of the SCFSkp2-Cks1 E3 ubiquitin ligase complex, leading to the stabilization of the cyclin-dependent kinase inhibitor p27Kip1 (p27). The accumulation of p27 plays a pivotal role in cell cycle arrest at the G1 phase, highlighting the therapeutic potential of this compound in cancers characterized by the aberrant degradation of p27. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of the Skp2-Cks1 Interaction
The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between S-phase kinase-associated protein 2 (Skp2) and cyclin-dependent kinase subunit 1 (Cks1)[1]. Skp2 is the F-box protein component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which is responsible for recognizing and targeting specific substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome[2][3]. Cks1 acts as an essential cofactor for the recognition of the phosphorylated form of p27 by Skp2[2].
By binding to the Skp2-Cks1 interface, this compound prevents the proper assembly of a functional SCFSkp2-Cks1 complex. This disruption inhibits the E3 ligase activity of the complex towards its key substrate, p27.
Signaling Pathway Modulation
The inhibition of the Skp2-Cks1 interaction by this compound initiates a signaling cascade that ultimately leads to cell cycle arrest.
As depicted in Figure 1, the accumulation of p27 inhibits the activity of cyclin-dependent kinase 2 (Cdk2)/Cyclin E complexes. This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb), leading to the sequestration of E2F transcription factors and ultimately causing cell cycle arrest at the G1/S transition.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key IC50 values reported in the literature.
| Assay | Target/Substrate | IC50 (µM) | Reference |
| AlphaScreen Assay | Skp2-Cks1 Interaction | 36 | (Ungermannova et al., 2013)[1] |
| In Vitro Ubiquitination Assay | p27 Ubiquitination | 30 | (Ungermannova et al., 2013)[1] |
Note: Further quantitative data on the efficacy of this compound in various cancer cell lines, particularly leukemia cell lines where it has shown notable activity, is an area of ongoing research.
Detailed Experimental Protocols
AlphaScreen Assay for Skp2-Cks1 Interaction
This assay is designed to quantify the inhibitory effect of this compound on the interaction between Skp2 and Cks1 in a high-throughput format.
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His-tagged Cks1
-
This compound dissolved in DMSO
-
AlphaScreen™ Glutathione Donor Beads (PerkinElmer)
-
AlphaScreen™ Nickel Chelate Acceptor Beads (PerkinElmer)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates (e.g., OptiPlate™-384, PerkinElmer)
Procedure:
-
Compound Plating: Serially dilute this compound in DMSO and dispense into the microplate wells.
-
Protein Incubation: Add His-Cks1 to the wells containing the compound and incubate for a short period at room temperature.
-
Addition of Skp2: Add the GST-Skp2/Skp1 complex to the wells.
-
Bead Addition: In subdued light, add a mixture of Glutathione Donor and Nickel Chelate Acceptor beads to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein binding and signal generation.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision® Multilabel Reader, PerkinElmer) with excitation at 680 nm and emission detection between 520 and 620 nm.
-
Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibition of the Skp2-Cks1 interaction. Calculate IC50 values using a suitable software (e.g., GraphPad Prism).
In Vitro p27 Ubiquitination Assay
This assay directly measures the ability of this compound to inhibit the ubiquitination of p27 mediated by the SCFSkp2-Cks1 complex.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (ubiquitin-conjugating enzyme, e.g., UbcH3)
-
Recombinant human ubiquitin
-
Recombinant SCFSkp2-Cks1 complex
-
Recombinant p27 (pre-phosphorylated at Thr187 by Cdk2/Cyclin E)
-
This compound dissolved in DMSO
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody: anti-p27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, the SCFSkp2-Cks1 complex, and phosphorylated p27.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a DMSO-only control.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-p27 antibody to detect both unmodified and polyubiquitinated forms of p27.
-
Visualization: Visualize the results using a chemiluminescence detection system. A decrease in the high-molecular-weight ladder of polyubiquitinated p27 indicates inhibition by this compound.
-
Data Analysis: Quantify the band intensities to determine the IC50 value for the inhibition of p27 ubiquitination.
Conclusion and Future Directions
This compound represents a valuable chemical probe for studying the role of the SCFSkp2-Cks1-p27 axis in cell cycle control and oncogenesis. Its mechanism of action, centered on the inhibition of a key protein-protein interaction, offers a promising strategy for the development of novel anti-cancer therapeutics. Future research should focus on optimizing the potency and selectivity of this compound derivatives, conducting comprehensive in vivo efficacy studies, and identifying predictive biomarkers to guide its clinical application. The detailed methodologies provided herein will serve as a valuable resource for researchers in the continued investigation and development of this class of inhibitors.
References
- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Functional Profile of NSC689857: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC689857 is a small molecule compound identified as a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2)-Cks1 protein-protein interaction. By disrupting this complex, this compound effectively blocks the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27). This mechanism leads to the accumulation of p27, a key regulator of cell cycle progression, resulting in cell cycle arrest. Beyond its role in oncology, recent studies have revealed that this compound also exhibits antidepressant-like effects in preclinical models. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Core Mechanism of Action: Inhibition of the Skp2-Cks1 Interaction
This compound functions as a direct inhibitor of the interaction between Skp2 and Cks1, two essential components of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] The Skp2-Cks1 complex is responsible for recognizing and targeting the tumor suppressor protein p27 for ubiquitination and subsequent degradation by the proteasome.[2][3] The small adaptor protein Cks1 is indispensable for the high-affinity binding of Skp2 to phosphorylated p27.[2][4] By binding to this complex, this compound disrupts the recruitment of p27, leading to its stabilization and accumulation within the cell.[1][2] This, in turn, restores the inhibitory function of p27 on cyclin-dependent kinases (CDKs), primarily Cdk2, thereby halting cell cycle progression at the G1/S transition.[4][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.
| Assay Type | Target | IC50 Value | Reference |
| AlphaScreen Assay | Skp2-Cks1 Interaction | 36 µM | [6] |
| In Vitro Ubiquitination Assay | p27 Ubiquitylation | 30 µM | [6] |
Table 1: In Vitro Inhibitory Activity of this compound
| Animal Model | Dosing | Effect | Reference |
| Mouse | 5 mg/kg and 10 mg/kg | Antidepressant-like effects | [7] |
| Mouse | 5 mg/kg (chronic social defeat) | Attenuation of depression-like behaviors | [7] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Depression
Signaling Pathway
The following diagram illustrates the canonical Skp2-p27 signaling pathway and the point of intervention for this compound.
Caption: Skp2-p27 signaling pathway and this compound's point of inhibition.
Experimental Protocols
AlphaScreen Assay for Skp2-Cks1 Interaction
This protocol details a high-throughput method to identify inhibitors of the Skp2-Cks1 protein-protein interaction.[2][8]
Materials:
-
GST-tagged Skp2/Skp1 complex
-
His6-tagged Cks1
-
AlphaScreen Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Glutathione Donor Beads
-
Nickel Chelate Acceptor Beads
-
384-well OptiPlate
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of this compound in AlphaScreen Assay Buffer.
-
In a 384-well plate, add 5 µL of the GST-Skp2/Skp1 solution and 5 µL of the His6-Cks1 solution to each well.
-
Add 5 µL of the this compound dilution or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Add 5 µL of Glutathione Donor Beads and 5 µL of Nickel Chelate Acceptor Beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
In Vitro p27 Ubiquitination Assay
This assay reconstitutes the p27 ubiquitination cascade to measure the inhibitory effect of this compound.[9][10][11]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH3)
-
Recombinant SCF-Skp2/Cks1 complex (E3 ubiquitin ligase)
-
Recombinant, phosphorylated p27 (substrate)
-
Biotinylated-Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Streptavidin-coated plates
-
Anti-p27 antibody
-
Detection antibody (e.g., HRP-conjugated secondary antibody)
-
Substrate for detection (e.g., TMB)
Procedure:
-
In a microcentrifuge tube, combine E1, E2, SCF-Skp2/Cks1, biotinylated-ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding phosphorylated p27.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Alternatively, for a plate-based assay, transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-ubiquitinated p27.
-
Wash the plate and detect the captured p27 using an anti-p27 primary antibody and a suitable secondary detection antibody.
-
Quantify the signal, which is inversely proportional to the inhibitory effect of this compound.
Chronic Social Defeat Stress (CSDS) Model in Mice
This protocol induces a depressive-like phenotype in mice to evaluate the therapeutic potential of compounds like this compound.[4][6][7]
Procedure:
-
House singly an aggressive CD-1 mouse (resident) for several days to establish territory.
-
Introduce an experimental mouse (intruder) into the resident's cage for 5-10 minutes, during which the resident will attack the intruder.
-
After the defeat period, house the intruder in the same cage as the resident but separated by a clear, perforated divider for the remainder of the 24-hour period to allow for sensory but not physical contact.
-
Repeat this procedure for 10 consecutive days, exposing the intruder to a new resident's cage each day to prevent habituation.
-
Following the 10-day defeat paradigm, assess the intruder mice for social avoidance and other depressive-like behaviors.
-
Administer this compound or vehicle to a cohort of defeated mice and a control group of non-defeated mice and evaluate the reversal of the depressive-like phenotype.
Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice
These are common behavioral despair tests used to screen for antidepressant activity.[12][13][14]
Forced Swim Test:
-
Fill a transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) with water (23-25°C) to a depth where the mouse cannot touch the bottom or climb out.
-
Gently place the mouse into the water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.
-
Administer this compound or a control substance at a predetermined time before the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test:
-
Suspend the mouse by its tail from a horizontal bar using adhesive tape, ensuring its body hangs freely.
-
Record the total duration of immobility over a 6-minute session. Immobility is defined as the absence of any limb or body movement, except for respiration.
-
Administer this compound or a control substance prior to the test. A reduction in the duration of immobility suggests antidepressant-like properties.
Conclusion
This compound is a valuable research tool for studying the Skp2-p27 axis in cell cycle regulation and oncology. Its mechanism of action, centered on the inhibition of the Skp2-Cks1 interaction and subsequent stabilization of p27, is well-characterized. Furthermore, its recently discovered antidepressant-like effects open new avenues for investigation into the role of the ubiquitin-proteasome system in mood disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other modulators of this critical signaling pathway.
References
- 1. [PDF] A standardized protocol for repeated social defeat stress in mice | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Depression in Mice: a Chronic Social Defeat Stress Model [en.bio-protocol.org]
- 5. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 10. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
NSC689857: A Potent Inhibitor of the SCF-Skp2 E3 Ubiquitin Ligase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and cellular proliferation. Overexpression of Skp2 is a hallmark of numerous human cancers and is often associated with poor prognosis due to its role in targeting tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27), for proteasomal degradation. The targeted inhibition of Skp2 represents a promising therapeutic strategy for a variety of malignancies. This technical guide provides a comprehensive overview of the small molecule inhibitor NSC689857, focusing on its mechanism of action as a Skp2 inhibitor, quantitative data from key experiments, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a potent inhibitor of the SCF-Skp2 E3 ligase by disrupting the crucial protein-protein interaction between Skp2 and its essential cofactor, Cks1 (cyclin-dependent kinase subunit 1).[1][2] Cks1 acts as an adaptor protein, facilitating the recognition and binding of phosphorylated p27 to the Skp2 substrate recognition pocket.[2] By interfering with the Skp2-Cks1 interaction, this compound effectively prevents the recruitment of p27 to the SCF complex, thereby inhibiting its ubiquitination and subsequent degradation by the proteasome.[1][2] This leads to the accumulation of p27, which in turn inhibits cyclin-dependent kinase activity, resulting in cell cycle arrest, primarily at the G1/S transition, and a reduction in tumor cell proliferation.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound and its analogs.
| Compound | Assay | Target | IC50 (µM) | Reference |
| This compound | AlphaScreen | Skp2-Cks1 Interaction | 36 | [4][5] |
| This compound | In vitro Ubiquitination | p27 Ubiquitylation | 30 | [4][5] |
| Q857 (quinone derivative of this compound) | AlphaScreen | Skp2-Cks1 Interaction | Low µM concentrations | [6] |
| Q857 (quinone derivative of this compound) | In vitro Ubiquitination | p27 Ubiquitylation | Inhibited | [6] |
Signaling Pathways and Experimental Workflows
Skp2-p27 Signaling Pathway
The following diagram illustrates the central role of the SCF-Skp2 complex in the degradation of p27 and how this compound intervenes in this pathway.
Caption: Skp2-p27 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Skp2 Inhibitor Screening
The identification of this compound was facilitated by a high-throughput screening (HTS) approach, followed by secondary validation assays.
Caption: High-throughput screening workflow for the identification of Skp2 inhibitors.
Detailed Experimental Protocols
High-Throughput Screening (HTS) AlphaScreen Assay for Skp2-Cks1 Interaction
This protocol is adapted from methodologies used for the discovery of Skp2-Cks1 interaction inhibitors.[7][8]
Objective: To identify small molecule inhibitors that disrupt the interaction between Skp2 and Cks1.
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His6-tagged Cks1
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
Compound library (including this compound) dissolved in DMSO
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound) in assay buffer.
-
In a 384-well plate, add 5 µL of the GST-Skp2/Skp1 complex (final concentration ~20 nM).
-
Add 5 µL of the His6-Cks1 protein (final concentration ~200 nM).
-
Add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Incubate the mixture at room temperature for 1 hour with gentle shaking.
-
Add 5 µL of a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads (final concentration ~20 µg/mL each).
-
Incubate the plate in the dark at room temperature for 2.5 hours.
-
Read the plate on an EnVision Multilabel Reader or a similar instrument according to the manufacturer's instructions for AlphaScreen.
-
Calculate the IC50 values from the dose-response curves.
In Vitro p27 Ubiquitination Assay
This protocol is a generalized procedure based on descriptions of in vitro ubiquitination assays for p27.[9][10]
Objective: To determine the effect of this compound on the ubiquitination of p27 mediated by the SCF-Skp2 complex.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH3)
-
Recombinant SCF-Skp2 complex (Skp1, Cul1, Rbx1, Skp2)
-
Recombinant Cks1
-
Recombinant, phosphorylated p27 (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody
Procedure:
-
Set up the ubiquitination reaction mixture in a microcentrifuge tube containing ubiquitination buffer, E1 enzyme, E2 enzyme, ubiquitin, and ATP.
-
Add the SCF-Skp2 complex and Cks1 to the reaction mixture.
-
Add the phosphorylated p27 substrate.
-
Add this compound at various concentrations (or DMSO as a vehicle control).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-p27 antibody to visualize the ubiquitinated p27 ladder.
-
Quantify the reduction in p27 ubiquitination to determine the IC50 of the inhibitor.
Immunoprecipitation of Skp2 and p27
This protocol describes a general method to assess the impact of an inhibitor on the interaction between Skp2 and p27 in a cellular context.[11][12]
Objective: To determine if this compound disrupts the interaction between Skp2 and p27 in cells.
Materials:
-
Cancer cell line overexpressing Skp2 (e.g., HeLa, 293T)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Skp2 antibody or anti-HA/Flag antibody if using tagged proteins
-
Protein A/G agarose beads
-
This compound
-
Western blotting reagents
-
Anti-p27 and anti-Skp2 antibodies
Procedure:
-
Culture the cells to ~80% confluency.
-
Treat the cells with this compound or DMSO for a specified period (e.g., 4-16 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-Skp2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-p27 and anti-Skp2 antibodies to detect the co-immunoprecipitated proteins.
Cell Viability (MTT) Assay
This is a standard protocol to assess the effect of a compound on cell viability.[3][13][14]
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the biological functions of the SCF-Skp2 E3 ligase and the consequences of its inhibition. Its mechanism of action, involving the disruption of the Skp2-Cks1 interaction, provides a clear rationale for its ability to stabilize p27 and induce cell cycle arrest. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Skp2-p27 axis with small molecule inhibitors like this compound. Further structure-activity relationship studies and lead optimization could lead to the development of more potent and specific Skp2 inhibitors for cancer therapy.
References
- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
NSC689857: A Potent Regulator of the Cell Cycle Through Targeted Inhibition of the SCF-Skp2-Cks1 E3 Ubiquitin Ligase
For Immediate Release
Boulder, CO – November 20, 2025 – In the intricate dance of cellular life, the precise regulation of the cell cycle is paramount to ensure normal growth and prevent the uncontrolled proliferation that characterizes cancer. A key player in this regulatory network is the cyclin-dependent kinase (CDK) inhibitor p27Kip1, a tumor suppressor that acts as a crucial brake on cell cycle progression. The targeted degradation of p27Kip1 is a hallmark of many aggressive human tumors, making the machinery responsible for its destruction a compelling target for therapeutic intervention. The small molecule NSC689857 has emerged as a significant inhibitor of this process, offering a promising avenue for cancer therapy. This technical guide provides an in-depth analysis of the role of this compound in cell cycle regulation, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action: Disrupting the p27Kip1 Degradation Machinery
This compound exerts its influence on the cell cycle by directly targeting the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] This complex is responsible for marking p27Kip1 for degradation by the proteasome, a process that is essential for cells to transition from the G1 to the S phase of the cell cycle.[3] The interaction between Skp2 and p27Kip1 is facilitated by another protein, Cks1 (cyclin-dependent kinase subunit 1).[2] this compound functions by disrupting the crucial interaction between Skp2 and Cks1, thereby preventing the ubiquitination and subsequent degradation of p27Kip1.[1][2] The accumulation of p27Kip1 within the cell restores its inhibitory function on cyclin-CDK complexes, leading to a halt in cell cycle progression, primarily at the G1/S checkpoint.[4]
In addition to its well-defined role as a Skp2-Cks1 inhibitor, this compound has also been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This dual inhibitory activity suggests a multi-pronged approach to cancer therapy, targeting both cell cycle progression and key signaling pathways that drive tumor growth.
Quantitative Analysis of this compound Activity
The efficacy of this compound as an inhibitor has been quantified through various in vitro assays. These studies have provided critical data on its potency and specificity.
| Assay Type | Target | IC50 Value | Reference |
| AlphaScreen Assay | Skp2-Cks1 Interaction | 36 µM | [1] |
| In Vitro Ubiquitination Assay | p27Kip1 Ubiquitylation | 30 µM | [1] |
These values demonstrate that this compound is a moderately potent inhibitor of the Skp2-Cks1 interaction and the subsequent ubiquitination of p27Kip1. Further studies are required to determine its efficacy on cell cycle distribution in various cancer cell lines and in in vivo models.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-mediated cell cycle arrest.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
AlphaScreen Assay for Skp2-Cks1 Interaction
This high-throughput screening assay was instrumental in the initial identification of this compound as an inhibitor of the Skp2-Cks1 interaction.[2][5]
-
Protein Preparation: Recombinant GST-tagged Skp2 and His-tagged Cks1 proteins are expressed and purified.
-
Assay Setup: The assay is performed in a 384-well microplate. Varying concentrations of this compound are pre-incubated with His-Cks1.
-
Protein Interaction: GST-Skp2 is then added to the wells, allowing for the interaction between Skp2 and Cks1.
-
Bead Addition: Glutathione donor beads and Nickel Chelate acceptor beads are added. In the presence of an interaction, the beads are brought into close proximity.
-
Signal Detection: Upon excitation at 680 nm, the donor beads generate singlet oxygen, which excites the acceptor beads, leading to light emission at 520-620 nm. Inhibition of the interaction by this compound results in a decreased signal.[4]
In Vitro p27Kip1 Ubiquitination Assay
This assay directly measures the ability of this compound to inhibit the ubiquitination of p27Kip1.
-
Reaction Mixture: The reaction is carried out in a buffer containing E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the SCF-Skp2-Cks1 complex, ubiquitin, ATP, and the substrate, phosphorylated p27Kip1.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the ubiquitination process.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-p27 antibody. A reduction in the high molecular weight polyubiquitinated p27Kip1 species indicates inhibition by this compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of this compound on cell cycle distribution.
-
Cell Culture and Treatment: Cancer cells are seeded and treated with different concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.[6][7][8]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to eliminate RNA staining.[6][7][8]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8] An accumulation of cells in the G1 phase would be indicative of this compound-induced cell cycle arrest.
Western Blot Analysis
This method is used to assess the protein levels of key cell cycle regulators following treatment with this compound.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., p27Kip1, Skp2, cyclin D1, cyclin E, CDK2, CDK4, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the protein bands are visualized using a chemiluminescent substrate. An increase in p27Kip1 levels and a decrease in the levels of G1/S cyclins would be expected with this compound treatment.
In Vivo Xenograft Tumor Model
To evaluate the anti-tumor efficacy of this compound in a living organism.[9][10][11][12]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., via intraperitoneal or oral administration) or a vehicle control.
-
Tumor Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and the expression of p27Kip1. A significant reduction in tumor growth in the this compound-treated group would indicate in vivo efficacy.[13]
Future Directions
The dual inhibitory activity of this compound against both the SCF-Skp2-Cks1 complex and EGFR presents a compelling rationale for its further development as an anticancer agent. Future research should focus on elucidating the detailed molecular interplay between the inhibition of these two pathways. Moreover, comprehensive in vivo studies are necessary to evaluate its therapeutic efficacy, pharmacokinetic properties, and potential toxicities. The development of more potent and specific analogs of this compound could also lead to improved therapeutic outcomes for a wide range of cancers characterized by p27Kip1 dysregulation and EGFR hyperactivation.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 10. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of tumor growth and elimination of multiple metastases in human prostate and breast xenografts by systemic inoculation of a host defense-like lytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of NSC689857: A High-Throughput Screening Approach to Inhibit the SCFSkp2-Cks1 E3 Ligase
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cell cycle inhibitor p27Kip1 is a crucial tumor suppressor whose levels are frequently diminished in aggressive human cancers due to excessive proteasomal degradation. The primary E3 ubiquitin ligase responsible for this degradation is the SCFSkp2 complex. A key feature of this process is the mandatory interaction between the F-box protein Skp2 and the small adaptor protein Cks1, which facilitates the recruitment of phosphorylated p27Kip1 for ubiquitination.[1][2] Targeting the Skp2-Cks1 protein-protein interaction (PPI) therefore represents a promising therapeutic strategy for restoring p27Kip1 levels and inhibiting tumor cell proliferation. This technical guide details the discovery of NSC689857, a small molecule inhibitor of the Skp2-Cks1 interaction, through a high-throughput screening campaign. We provide comprehensive experimental protocols for the primary AlphaScreen assay, the counterscreen for identifying false positives, and the secondary biochemical validation assay. Quantitative data are summarized, and key pathways and workflows are visualized to provide a thorough understanding of the discovery process.
The SCFSkp2-Cks1-p27 Signaling Pathway
The degradation of p27Kip1 is a tightly regulated process. For p27 to be recognized by the SCFSkp2 E3 ligase, it must first be phosphorylated at threonine 187 (Thr187) by cyclin-dependent kinase 2 (CDK2)/cyclin E or A complexes. The adaptor protein Cks1 is essential for this recognition, bridging the interaction between Skp2 and the phosphorylated p27 substrate.[2][3] Once recruited, the SCFSkp2 complex polyubiquitinates p27, marking it for degradation by the 26S proteasome. This compound functions by directly interfering with the binding of Cks1 to Skp2, thereby disrupting the formation of a functional E3 ligase complex capable of recognizing p27.[2] This leads to the stabilization and accumulation of p27, which can then inhibit CDK activity and induce cell cycle arrest.
High-Throughput Screening and Validation Workflow
The discovery of this compound was the result of a multi-stage screening process designed to identify specific inhibitors of the Skp2-Cks1 interaction from a large chemical library (the NCI Diversity Set). The workflow began with a primary high-throughput screen, followed by a counterscreen to eliminate assay-interfering compounds, and concluded with a secondary biochemical assay to confirm the mechanism of action.
Experimental Protocols
Primary High-Throughput Screen: AlphaScreen Assay
This assay was developed to measure the interaction between Skp2 and Cks1 in a 384-well format, enabling high-throughput screening.[1] The principle relies on the proximity of two bead types: a donor bead that generates singlet oxygen upon excitation at 680 nm, and an acceptor bead that emits light upon receiving the singlet oxygen.[1]
-
Reagents:
-
Proteins: Recombinant Glutathione S-transferase (GST)-tagged Skp2/Skp1 complex and 6xHis-tagged Cks1.
-
Beads: Glutathione-coated donor beads and Nickel (Ni)-chelated acceptor beads (PerkinElmer).[1]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% Bovine Serum Albumin (BSA), 0.02% Tween.[3]
-
-
Protocol:
-
To each well of a 384-well microplate, add the test compound from the library dissolved in DMSO.
-
Add His6-Cks1 and GST-Skp2/Skp1 proteins to the wells. The final optimized concentrations should be determined via cross-titration of both binding partners.[4]
-
Incubate the plate with shaking for 1 hour at room temperature.
-
Add a mixture of Glutathione donor beads and Ni-chelated acceptor beads to each well. All steps involving beads should be carried out in subdued lighting.[1][3]
-
Incubate the plate for 2 hours at room temperature.
-
Read the plate using an EnVision plate reader (PerkinElmer) or similar instrument capable of AlphaScreen detection. A decrease in signal indicates disruption of the Skp2-Cks1 interaction.
-
Counterscreen for False Positives
A counterscreen was employed to identify and eliminate compounds that non-specifically interfere with the AlphaScreen bead technology.[3]
-
Principle: This assay uses a generic high-affinity interaction between biotin and streptavidin to generate a signal. Compounds that inhibit this signal are likely interfering with the assay technology itself, not the specific Skp2-Cks1 interaction.
-
Reagents:
-
Protocol:
-
The assay is performed as described for the primary screen, but GST-Skp2/Skp1 and His6-Cks1 are replaced with the GST-biotin peptide and streptavidin-conjugated acceptor beads.
-
Compounds identified as "Initial Hits" in the primary screen are tested.
-
Compounds that cause a significant drop in the signal in this counterscreen are flagged as false positives and excluded from further analysis.
-
Secondary Validation: In Vitro p27 Ubiquitination Assay
This biochemical assay was used to confirm that the hits from the primary screen could inhibit the functional downstream consequence of the Skp2-Cks1 interaction: the ubiquitination of p27.[2][3]
-
Reagents:
-
Substrate: [35S]-methionine labeled p27, produced via in vitro translation and pre-phosphorylated with recombinant CDK2-cyclin E.[3]
-
Enzymes: Ubiquitin activating enzyme (E1), ubiquitin-conjugating enzyme (E2, specifically UbcH3), and the purified SCFSkp2 complex.[3]
-
Reaction Mixture: Assay buffer containing ATP, methyl-ubiquitin, and ubiquitin aldehyde.[5]
-
-
Protocol:
-
The phosphorylation reaction containing [35S]-p27 and CDK2-cyclin E is prepared and incubated.[3]
-
The ubiquitination reaction is assembled by mixing the phosphorylated [35S]-p27 with the E1, E2, SCFSkp2 complex, and the reaction mixture.
-
The test compound (e.g., this compound) or DMSO (vehicle control) is added to the reaction.
-
The reaction is incubated to allow for poly-ubiquitination of p27.
-
The reaction is stopped by adding SDS sample buffer.
-
The products are resolved by SDS-PAGE, and the gel is analyzed by autoradiography.
-
Inhibition is quantified by the reduction in the formation of high-molecular-weight poly-ubiquitinated p27 species (a "ladder" pattern on the gel) compared to the control.[5]
-
Quantitative Data Summary
The screening and subsequent validation assays yielded quantitative metrics for the activity of this compound. The data confirmed its ability to inhibit the Skp2-Cks1 interaction and the downstream ubiquitination of p27.
| Parameter | Assay | Value | Reference |
| IC50 | Skp2-Cks1 AlphaScreen | 36 µM | [1] |
| IC50 | In Vitro p27 Ubiquitination | 30 µM | [1] |
Conclusion
The discovery of this compound validates the strategy of targeting the Skp2-Cks1 protein-protein interaction as a viable approach for cancer therapy. Through a systematic high-throughput screening campaign, coupled with rigorous counterscreening and biochemical validation, this compound was identified as a specific inhibitor of this critical interaction. It effectively prevents the ubiquitination and subsequent degradation of the p27Kip1 tumor suppressor in vitro. This work provides a clear framework and detailed methodologies for the discovery of PPI inhibitors and highlights this compound as a valuable chemical probe for studying the SCFSkp2 pathway and as a lead compound for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 [pubmed.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cancer Cell Targets of NSC689857
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC689857 is a small molecule inhibitor that has garnered attention in cancer research for its targeted activity against key cellular proliferation pathways. This document provides a comprehensive technical overview of the molecular targets of this compound in cancer cells. It consolidates quantitative data on its inhibitory activities, details the experimental protocols for target validation, and visualizes the intricate signaling pathways affected. The primary mechanism of this compound involves the disruption of the S-phase kinase-associated protein 2 (Skp2)-Cks1 interaction, a critical step in the ubiquitination and subsequent degradation of the tumor suppressor protein p27. By inhibiting this process, this compound leads to the accumulation of p27, resulting in cell cycle arrest and the induction of apoptosis in cancer cells. This guide serves as a technical resource for researchers investigating Skp2-p27 signaling and for professionals in drug development exploring novel anti-cancer therapeutics.
Core Target and Mechanism of Action
This compound primarily targets the protein-protein interaction between Skp2 and Cks1 (cyclin-dependent kinase subunit 1). Skp2 is the F-box protein component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex, which is responsible for targeting various proteins for proteasomal degradation. Cks1 acts as an essential cofactor for the recognition and binding of certain substrates by Skp2, most notably the cyclin-dependent kinase inhibitor p27 (also known as Kip1).
The binding of Cks1 to Skp2 is a prerequisite for the efficient ubiquitination of p27. This process marks p27 for degradation by the 26S proteasome, thereby allowing cells to progress from the G1 to the S phase of the cell cycle. In many cancers, Skp2 is overexpressed, leading to diminished levels of p27 and consequently, uncontrolled cell proliferation.
This compound acts by directly interfering with the Skp2-Cks1 interaction. This disruption prevents the formation of a functional SCF-Skp2-Cks1 complex capable of binding to and ubiquitinating p27. The resulting stabilization and accumulation of p27 restore its inhibitory function on cyclin-dependent kinases (CDKs), leading to G1 cell cycle arrest and, in many cases, apoptosis.[1][2][3]
Quantitative Data on Target Inhibition
The inhibitory potency of this compound against its primary target and its downstream effects have been quantified in biochemical and cellular assays.
| Target/Process | Assay Type | IC50 Value | Reference |
| Skp2-Cks1 Interaction | AlphaScreen | 36 µM | [1] |
| p27 Ubiquitylation | In vitro ubiquitination assay | 30 µM | [1] |
Potential Off-Target Activity
Preliminary data suggests that this compound may also exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1] However, specific quantitative data, such as an IC50 value for EGFR inhibition by this compound, is not yet available in the public domain. Further investigation is required to fully characterize the off-target profile of this compound.
Signaling Pathway Perturbation
The inhibition of the Skp2-Cks1 interaction by this compound initiates a cascade of events within the cancer cell, primarily revolving around the cell cycle regulatory machinery.
Experimental Protocols
High-Throughput AlphaScreen Assay for Skp2-Cks1 Interaction
This protocol outlines the methodology used to identify and characterize inhibitors of the Skp2-Cks1 protein-protein interaction.[3][4][5]
Objective: To measure the binding of GST-tagged Skp2/Skp1 to His6-tagged Cks1 and assess the inhibitory effect of this compound.
Materials:
-
Recombinant GST-Skp2/Skp1 and His6-Cks1 proteins
-
AlphaScreen GST Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1% BSA)
-
This compound compound
-
384-well OptiPlates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Protein Preparation: Purify recombinant GST-Skp2/Skp1 and His6-Cks1 proteins.
-
Compound Plating: Dispense this compound at various concentrations into 384-well plates. Include DMSO-only wells as a negative control.
-
Protein Incubation: Add a mixture of GST-Skp2/Skp1 and His6-Cks1 to each well. Incubate at room temperature for 1 hour to allow for protein-protein interaction.
-
Bead Addition: Add a suspension of AlphaScreen GST Donor and Nickel Chelate Acceptor beads to each well. Incubate in the dark at room temperature for 2 hours.
-
Signal Detection: Read the plates on an AlphaScreen-capable plate reader. The excitation wavelength is 680 nm, and the emission is detected at 520-620 nm.
-
Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the Skp2-Cks1 interaction. Calculate IC50 values using a suitable data analysis software.
In Vitro p27 Ubiquitination Assay
This protocol describes an in vitro assay to measure the ubiquitination of p27 and assess the inhibitory effect of this compound.[3][6][7][8]
Objective: To reconstitute the p27 ubiquitination cascade in vitro and determine the effect of this compound on this process.
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH3), and SCF-Skp2/Cks1 E3 ligase complex
-
Recombinant p27 substrate (pre-phosphorylated at Thr187)
-
Ubiquitin and Biotinylated Ubiquitin
-
ATP
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound compound
-
Anti-p27 antibody-coated plates
-
Europium-labeled streptavidin
-
Plate reader for time-resolved fluorescence
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, biotinylated ubiquitin, E1, E2, SCF-Skp2/Cks1, and pre-phosphorylated p27.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Capture: Transfer the reaction mixtures to an anti-p27 antibody-coated plate. Incubate for 1 hour at room temperature to capture ubiquitinated p27.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add Europium-labeled streptavidin to each well and incubate for 1 hour. The streptavidin will bind to the biotinylated ubiquitin on the captured p27.
-
Signal Measurement: After a final wash, measure the time-resolved fluorescence.
-
Data Analysis: A decrease in fluorescence signal indicates inhibition of p27 ubiquitination. Calculate IC50 values accordingly.
Conclusion
This compound represents a targeted inhibitor of the Skp2-p27 signaling axis, a pathway frequently dysregulated in human cancers. Its ability to disrupt the Skp2-Cks1 interaction, thereby preventing p27 degradation and inducing cell cycle arrest, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this compound and the development of next-generation Skp2 inhibitors. A thorough investigation of its potential off-target effects, particularly on EGFR, will be crucial for its clinical translation. This document aims to empower researchers and drug developers with the necessary technical information to advance the study of this compound and its role in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
Antidepressant Potential of NSC689857: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical findings on the antidepressant potential of NSC689857, a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). The information is compiled from available scientific literature to support further research and development in the field of novel antidepressant therapies.
Introduction
Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not achieve remission with currently available treatments. This highlights the urgent need for novel therapeutic agents with distinct mechanisms of action. Recent research has implicated cell cycle regulators in the pathophysiology of depression and the mechanism of action of antidepressants.[1][2] One such target is the Skp2-p27 signaling pathway.
This compound is a known inhibitor of Skp2, an E3 ligase that plays a crucial role in cell cycle progression by targeting the cyclin-dependent kinase inhibitor p27Kip1 for degradation.[3][4] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in mouse models of depression, suggesting a novel therapeutic avenue for the treatment of MDD.[5] This document summarizes the key findings, experimental methodologies, and underlying signaling pathways associated with the antidepressant potential of this compound.
Mechanism of Action
This compound exerts its effects by inhibiting the S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which is responsible for the ubiquitination and subsequent proteasomal degradation of various cellular proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1.[3][4]
The interaction between Skp2 and p27 is facilitated by a small adaptor protein, Cks1.[3] this compound has been identified as a disruptor of the Skp2-Cks1 interaction.[3][4] By preventing this interaction, this compound inhibits the ubiquitination of p27, leading to its accumulation within the cell.[3] Increased levels of p27 can influence cell cycle progression and have been linked to neurogenic and antidepressant-like effects.[1]
Signaling Pathway
The core signaling pathway affected by this compound is the Skp2-Cks1-p27 axis. However, this pathway is integrated into a broader network of cellular signaling that is relevant to both cell cycle regulation and neuronal function. Upstream regulators of Skp2 include the PI3K/Akt pathway, which can increase Skp2 expression. The antidepressant effects of this compound are hypothesized to stem from the downstream consequences of p27 accumulation, which may include modulation of neuronal plasticity and neurogenesis.
References
- 1. Cell cycle regulation, neurogenesis, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Abnormal expression of cortical cell cycle regulators underlying anxiety and depressive-like behavior in mice exposed to chronic stress [frontiersin.org]
- 3. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tail Suspension Test [jove.com]
- 5. researchgate.net [researchgate.net]
NSC689857: A Technical Guide for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC689857 is a small molecule compound identified as a potent inhibitor of the Skp2-Cks1 protein-protein interaction, a critical step in the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27Kip1. The dysregulation of the Skp2/p27Kip1 axis is a known hallmark of various malignancies, including leukemia, where lower levels of p27Kip1 are often associated with a poor prognosis. By stabilizing p27Kip1, this compound presents a promising therapeutic strategy for leukemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols, and key signaling pathways, to support its investigation in leukemia research and drug development.
Introduction to this compound
This compound is a small molecule that has demonstrated inhibitory activity against the S-phase kinase-associated protein 2 (Skp2) E3 ubiquitin ligase complex. Specifically, it disrupts the interaction between Skp2 and its essential cofactor, Cks1 (cyclin-dependent kinase subunit 1). This interaction is crucial for the recognition and subsequent ubiquitination of p27Kip1, a key negative regulator of the cell cycle. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has screened this compound against its 60-cell line panel, where it has shown varied activity across different cancer types, with notable activity against leukemia cell lines.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Skp2-Cks1 interaction. This disruption prevents the formation of a functional SCFSkp2 (Skp1-Cul1-F-box) E3 ubiquitin ligase complex capable of targeting p27Kip1 for proteasomal degradation. The resulting accumulation of p27Kip1 leads to the inhibition of cyclin-dependent kinases (CDKs), primarily CDK2, which in turn causes cell cycle arrest at the G1/S transition, inhibiting cancer cell proliferation.
Quantitative Data
This compound has been characterized in biochemical assays, demonstrating its potency as an inhibitor of the Skp2-Cks1 interaction and p27Kip1 ubiquitination.
| Target Interaction/Process | IC50 Value | Reference |
| Skp2-Cks1 Interaction | 36 µM | [1] |
| p27Kip1 Ubiquitylation | 30 µM | [1] |
Signaling Pathways and Experimental Workflows
Skp2-Mediated p27Kip1 Degradation Pathway
The following diagram illustrates the signaling pathway leading to p27Kip1 degradation and the point of intervention for this compound.
Caption: Skp2-p27Kip1 signaling pathway and this compound inhibition.
Experimental Workflow: Screening for Skp2-Cks1 Interaction Inhibitors
The identification of this compound was facilitated by a high-throughput screening assay. The general workflow for such a screen is depicted below.
Caption: General workflow for identifying Skp2-Cks1 inhibitors.
Experimental Protocols
Skp2-Cks1 Interaction Assay (AlphaScreen)
This protocol is based on the methodology used for the discovery of this compound.
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His-tagged Cks1
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound or other test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add His-Cks1 to each well.
-
Add the diluted this compound or control (DMSO) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add the GST-Skp2/Skp1 complex to each well.
-
Incubate for 1 hour at room temperature.
-
In subdued light, add a mixture of AlphaScreen GST Donor and Nickel Chelate Acceptor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.
In Vitro p27Kip1 Ubiquitination Assay
This assay validates the functional effect of Skp2-Cks1 inhibition on p27Kip1 ubiquitination.
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme)
-
Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH3)
-
Recombinant SCFSkp2 complex (or individual components)
-
Recombinant p27Kip1 (or in vitro translated 35S-labeled p27Kip1)
-
Ubiquitin and Methylated Ubiquitin
-
ATP regeneration system (creatine kinase, creatine phosphate)
-
This compound or other test compounds
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)
Procedure:
-
Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP regeneration system, and reaction buffer.
-
Add the SCFSkp2 complex and p27Kip1 substrate.
-
Add this compound or DMSO control at various concentrations.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Analyze the ubiquitination of p27Kip1 by Western blotting using an anti-p27Kip1 antibody or by autoradiography if using 35S-labeled p27Kip1. A ladder of higher molecular weight bands indicates polyubiquitination.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, HL-60, K-562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed leukemia cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach (for adherent lines) or stabilize.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Conclusion
This compound represents a valuable research tool for investigating the role of the Skp2/p27Kip1 axis in leukemia. Its ability to inhibit the Skp2-Cks1 interaction and stabilize p27Kip1 provides a clear mechanism for its anti-proliferative effects. While further studies are needed to fully elucidate its efficacy and therapeutic potential in various leukemia subtypes, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential anti-leukemic agent.
References
Methodological & Application
Application Notes and Protocols for NSC689857 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC689857 is a small molecule inhibitor targeting the S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By disrupting the interaction between Skp2 and its essential cofactor, Cks1 (cyclin-dependent kinase subunit 1), this compound effectively inhibits the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1.[1][2] This leads to the accumulation of p27, a key regulator of cell cycle progression, resulting in G1 phase arrest and induction of apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for utilizing this compound in cancer cell line studies to investigate its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
This compound functions by interrupting the protein-protein interaction between Skp2 and Cks1.[1][2] This interaction is crucial for the recognition and subsequent ubiquitination of p27. The accumulation of p27 inhibits the activity of cyclin E-CDK2 complexes, which are necessary for the transition from the G1 to the S phase of the cell cycle. The upstream regulation of Skp2 is often mediated by the PI3K/Akt signaling pathway, which can promote Skp2 expression and activity.
Data Presentation
The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values, which vary across different cancer cell lines and assay types.
| Parameter | Value (µM) | Assay Type | Reference |
| Skp2-Cks1 Interaction IC50 | 36 | In vitro biochemical assay | MedchemExpress |
| p27 Ubiquitylation IC50 | 30 | In vitro ubiquitylation assay | MedchemExpress |
| Average GI50 (NCI-60 Panel) | 1.25 | Cell-based growth inhibition | [3] |
Note: The GI50 and IC50 values of this compound can vary significantly between different cancer cell lines. It is recommended to determine the specific IC50 for the cell line of interest experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., p27, Cyclin E, p-Akt) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-Cyclin E, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow Diagram.
References
- 1. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKT [p Ser473] Antibody [Unconjugated] - Pan Specific (AF887): Novus Biologicals [novusbio.com]
Application Notes and Protocols for In Vivo Administration of NSC689857 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of NSC689857 in mouse models, summarizing available data and providing detailed experimental protocols. This compound is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. By disrupting the interaction between Skp2 and its accessory protein Cks1, this compound prevents the ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27Kip1 (p27)[1][2]. This leads to the accumulation of p27, which in turn can induce cell cycle arrest, making this compound a compound of interest for cancer therapy and other therapeutic areas.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Skp2-Cks1 interaction. This disruption prevents the recruitment of p27 to the SCF-Skp2 E3 ubiquitin ligase complex, thereby inhibiting p27 ubiquitination and degradation[1][2]. The resulting accumulation of p27 leads to the inhibition of cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily in the G1 phase.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound and other relevant Skp2 inhibitors in mouse models.
| Compound | Application | Mouse Model | Dosing Regimen | Administration Route | Vehicle | Reference |
| This compound | Antidepressant-like effects | Non-specified | 1, 5, 10 mg/kg | Not specified | Not specified | N/A |
| Skp2 Inhibitor C1 | Anti-tumor (Osteosarcoma) | Xenograft | 40 mg/kg/day | Subcutaneous | Not specified | [3] |
| Skp2 Inhibitor (Compound #25) | Pharmacokinetics | PC3 xenograft | 80 mg/kg (single dose) | Intraperitoneal | Not specified | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a dosing solution of this compound suitable for in vivo administration in mice[4].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 25 mg/mL):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a concentration of 25 mg/mL.
-
Vortex or sonicate until the compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
-
-
Dosing Solution Preparation (e.g., for a 2.5 mg/mL final concentration):
-
To prepare 1 mL of the dosing solution, start with 100 µL of the 25 mg/mL this compound stock solution in a sterile microcentrifuge tube.
-
Add 400 µL of sterile PEG300 to the tube. Mix thoroughly by vortexing.
-
Add 50 µL of sterile Tween-80. Mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is homogeneous and clear.
-
The final concentration of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the dosing solution fresh on the day of administration.
-
Protocol 2: Administration of this compound for Antidepressant-like Effect Studies
This protocol is based on a study that investigated the antidepressant-like effects of a Skp2 inhibitor in mice.
Animal Model:
-
Adult male or female mice (e.g., C57BL/6J).
Dosing:
-
Prepare dosing solutions of this compound at concentrations that will deliver 1, 5, and 10 mg/kg body weight in a suitable injection volume (e.g., 10 mL/kg).
-
A vehicle control group receiving the same volume of the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should be included.
Administration:
-
The route of administration was not specified in the available literature. Intraperitoneal (IP) injection is a common route for systemic drug delivery in mice and is recommended here.
-
Administer the prepared this compound solution or vehicle via IP injection.
-
For chronic studies, injections can be administered once daily for a specified period (e.g., 14-21 days) before behavioral testing.
-
For acute or sub-acute studies, the timing of administration relative to behavioral testing is critical and should be optimized based on pilot studies.
Procedure for Intraperitoneal (IP) Injection:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Administration of this compound for Anti-Tumor Efficacy Studies (Suggested Protocol)
This suggested protocol is based on in vivo studies of other Skp2 inhibitors in mouse xenograft models[3].
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors derived from human cancer cell lines.
Dosing:
-
Based on data from other Skp2 inhibitors, a starting dose of 40 mg/kg/day could be considered. However, a dose-response study is highly recommended to determine the optimal therapeutic dose of this compound.
-
A vehicle control group should be included.
Administration:
-
Subcutaneous (SC) injection is a potential route of administration, as demonstrated with the Skp2 inhibitor C1[3].
-
Administer the prepared this compound solution or vehicle via SC injection, typically in the flank region away from the tumor.
-
Administer daily for the duration of the study.
Procedure for Subcutaneous (SC) Injection:
-
Restrain the mouse securely.
-
Lift the loose skin on the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any local skin reactions or other adverse effects.
References
- 1. SKP2 E3 Ligase Inhibitor II, SMIP004 [sigmaaldrich.com]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AlphaScreen Assay: Targeting the Skp2-Cks1 Interaction with NSC689857
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein-protein interaction (PPI) between S-phase kinase-associated protein 2 (Skp2) and cyclin-dependent kinase subunit 1 (Cks1) is a critical node in the regulation of cell cycle progression. This interaction is essential for the Skp2-mediated ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27Kip1.[1][2][3] Elevated Skp2 levels and decreased p27Kip1 are hallmarks of many aggressive human cancers, making the Skp2-Cks1 interaction an attractive target for therapeutic intervention.[1][2] The small molecule NSC689857 has been identified as an inhibitor of this interaction, demonstrating the potential of targeting this PPI for cancer therapy.[1][4]
This document provides detailed application notes and protocols for utilizing the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to study the Skp2-Cks1 interaction and to characterize inhibitors such as this compound.
Principle of the AlphaScreen Assay
AlphaScreen is a bead-based, no-wash immunoassay technology that measures the interaction of molecules in a homogenous format.[5][6] The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[5] When in close proximity (within 200 nm), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a cascade of energy transfer that culminates in the emission of light at 520-620 nm.[5][6] For the Skp2-Cks1 interaction assay, one protein is conjugated to the Donor bead and the other to the Acceptor bead. An inhibitor that disrupts this interaction will cause a decrease in the AlphaScreen signal.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Skp2-Cks1 signaling pathway and the experimental workflow of the AlphaScreen assay.
Caption: Skp2-Cks1 signaling pathway leading to p27 degradation.
Caption: Experimental workflow for the Skp2-Cks1 AlphaScreen assay.
Quantitative Data Summary
The following tables summarize key quantitative data for the AlphaScreen assay targeting the Skp2-Cks1 interaction and the inhibitory effect of this compound.
Table 1: AlphaScreen Assay Parameters
| Parameter | Value | Reference |
| GST-Skp2/Skp1 Concentration | 50 nM | [4] |
| His6-Cks1 Concentration | 125 nM | [4] |
| Glutathione Donor Beads | 20 µg/mL | [4] |
| Nickel Chelate Acceptor Beads | 20 µg/mL | [4] |
| Assay Volume | 25 µL | [4] |
| Microplate Type | 384-well OptiPlate | [4] |
Table 2: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 for Skp2-Cks1 Interaction | 36 µM | [7] |
| IC50 for p27 Ubiquitylation | 30 µM | [7] |
Experimental Protocols
Recombinant Protein Expression and Purification
Successful implementation of this assay requires high-quality, purified recombinant proteins.
1. Expression of GST-Skp2/Skp1 and His6-Cks1:
-
The Skp2 (lacking the N-terminal 100 amino acids) and Skp1 proteins can be co-expressed as a Glutathione S-transferase (GST)-tagged fusion complex (GST-Skp2/Skp1) in E. coli.[4]
-
Cks1 is expressed as a hexahistidine (His6)-tagged protein (His6-Cks1) in E. coli.[4]
2. Purification of GST-Skp2/Skp1:
-
Lyse bacterial cells expressing GST-Skp2/Skp1.
-
Perform affinity chromatography using a Glutathione-Sepharose resin.
-
Elute the purified GST-Skp2/Skp1 complex.
-
Dialyze the purified protein against an appropriate storage buffer.
3. Purification of His6-Cks1:
-
Lyse bacterial cells expressing His6-Cks1.
-
Perform immobilized metal affinity chromatography (IMAC) using a Nickel-NTA resin.
-
Elute the purified His6-Cks1 protein.
-
Dialyze the purified protein against an appropriate storage buffer.
AlphaScreen Assay Protocol for Skp2-Cks1 Interaction
Materials:
-
Purified GST-Skp2/Skp1 protein
-
Purified His6-Cks1 protein
-
This compound (or other test compounds) dissolved in DMSO
-
AlphaScreen Glutathione Donor Beads (PerkinElmer)
-
AlphaScreen Nickel Chelate Acceptor Beads (PerkinElmer)
-
AlphaScreen Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer)
-
An AlphaScreen-capable microplate reader (e.g., EnVision, PerkinElmer)
Procedure:
-
Compound Plating: Dispense test compounds (e.g., this compound) or DMSO (as a control) into the wells of a 384-well plate.
-
Protein Addition:
-
Prepare a solution of His6-Cks1 in AlphaScreen Assay Buffer. Add to the wells containing the compounds.
-
Prepare a solution of GST-Skp2/Skp1 in AlphaScreen Assay Buffer. Add to the wells.
-
The final concentrations should be 125 nM for His6-Cks1 and 50 nM for GST-Skp2/Skp1 in a volume of 15 µL.[4]
-
-
Protein Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Bead Preparation and Addition:
-
In subdued light, prepare a suspension of AlphaScreen Glutathione Donor Beads and Nickel Chelate Acceptor Beads in AlphaScreen Assay Buffer.
-
Add 5 µL of the bead suspension to each well, resulting in a final concentration of 20 µg/mL for each bead type in a final volume of 25 µL.[4]
-
-
Bead Incubation: Incubate the plate in the dark at room temperature for 2 hours.
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader. The excitation wavelength should be 680 nm, and the emission should be detected between 520-620 nm.
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for this compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The AlphaScreen assay provides a robust, high-throughput method for studying the Skp2-Cks1 protein-protein interaction and for identifying and characterizing small molecule inhibitors like this compound.[1][3] The detailed protocols and data presented here serve as a valuable resource for researchers in academic and industrial settings who are focused on the discovery of novel cancer therapeutics targeting the Skp2-Cks1 axis.
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: In Vitro Analysis of p27 Ubiquitination Inhibition by NSC689857
Introduction
The cyclin-dependent kinase (CDK) inhibitor p27, also known as Kip1, is a critical tumor suppressor protein that regulates cell cycle progression from the G1 to the S phase.[1] It functions by binding to and inhibiting cyclin E-CDK2 and cyclin D-CDK4 complexes.[1] The cellular levels of p27 are primarily controlled through proteolysis mediated by the ubiquitin-proteasome system.[2][3] Low levels of p27 are a poor prognostic indicator in numerous cancers, often resulting from its accelerated degradation.[4][5]
The key E3 ubiquitin ligase responsible for targeting p27 for degradation is the SCF-Skp2 complex.[6][7] This process is highly regulated; for p27 to be recognized by the SCF-Skp2 ligase, it must first be phosphorylated at the Threonine 187 (T187) residue by cyclin E/Cdk2.[3][8] Furthermore, the efficient ubiquitination of phosphorylated p27 requires an accessory protein, Cks1 (CDK subunit 1), which acts as an adaptor, bridging the interaction between Skp2 and the phosphorylated p27 substrate.[9][10]
NSC689857 is a small-molecule compound identified through high-throughput screening that inhibits p27 ubiquitination.[9][11] Its mechanism of action involves the disruption of the critical protein-protein interaction between Skp2 and Cks1.[9][12] By preventing this association, this compound effectively inhibits the function of the SCF-Skp2 E3 ligase, leading to the stabilization of p27. This application note provides a detailed protocol for an in vitro p27 ubiquitination assay to characterize the inhibitory activity of this compound.
Signaling Pathway and Mechanism of Inhibition
The ubiquitination of p27 is a multi-step enzymatic cascade. The process is initiated by the phosphorylation of p27, which allows its recognition by the SCF-Skp2 E3 ligase complex, facilitated by the Cks1 adaptor protein. This compound exerts its inhibitory effect by preventing the association of Cks1 with Skp2, thereby halting the ubiquitination cascade.
Experimental Protocols
This protocol details a reconstituted, cell-free system to measure the ubiquitination of p27 and assess the inhibitory effect of this compound. The final readout is performed via Western blotting to visualize the poly-ubiquitinated forms of p27.
I. Required Reagents and Buffers
-
Recombinant Proteins:
-
Human E1 Ubiquitin-Activating Enzyme
-
Human E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5a)
-
Human SCF-Skp2 E3 Ligase Complex (containing Skp1, Cul1, Rbx1, Skp2)
-
Human Cks1
-
Human p27 (wild-type, pre-phosphorylated at T187 is ideal, or can be phosphorylated in situ)
-
Human Ubiquitin
-
-
Enzymes & Substrates:
-
Cyclin E/CDK2 Kinase (if p27 is not pre-phosphorylated)
-
ATP (Adenosine 5'-triphosphate)
-
-
Inhibitor:
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
-
Buffers:
-
10X Ubiquitination Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 1% Tween-20, 10 mM DTT. Store at -20°C.
-
10X ATP Solution: 20 mM ATP in sterile water. Store at -20°C.
-
SDS-PAGE Sample Buffer (4X): Standard formulation.
-
II. Experimental Workflow Diagram
III. In Vitro Ubiquitination Reaction Setup
-
Thaw all recombinant proteins and reagents on ice.
-
Prepare a master mix containing all common components for the number of reactions planned. The final reaction volume will be 25 µL.
-
Assemble the reactions in 0.5 mL microcentrifuge tubes on ice, following the component list in the table below. Add the components in the order listed to minimize premature reactions.
-
Add this compound (at various concentrations) or DMSO (vehicle control) to the respective tubes and briefly mix. A pre-incubation of 5-10 minutes with the components before adding the E3 ligase is recommended.
-
Initiate the ubiquitination reaction by adding the SCF-Skp2 E3 ligase.
-
Incubate the reaction tubes at 37°C for 60-90 minutes.
-
Terminate the reaction by adding 8 µL of 4X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| Nuclease-Free Water | - | Up to 25 µL | - |
| 10X Ubiquitination Buffer | 10X | 2.5 | 1X |
| 10X ATP Solution | 20 mM | 2.5 | 2 mM |
| E1 Enzyme | 1 µM | 0.5 | 20 nM |
| E2 Enzyme (UbcH5a) | 40 µM | 0.25 | 400 nM |
| Ubiquitin | 2 mg/mL | 1.0 | ~10 µM |
| p27 (phosphorylated) | 500 nM | 1.0 | 20 nM |
| Cks1 | 1 µM | 0.5 | 20 nM |
| This compound or DMSO | 25X final | 1.0 | 1X |
| SCF-Skp2 E3 Ligase | 500 nM | 1.0 | 20 nM |
| Total Volume | 25 µL |
Note: Optimal concentrations of E1, E2, E3, and substrates may require empirical determination.
IV. Detection by Western Blot
-
Load 15-20 µL of each terminated reaction onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: In the control (DMSO) lane, a high-molecular-weight smear or ladder above the unmodified p27 band (~27 kDa) should be visible, representing poly-ubiquitinated p27. In lanes with increasing concentrations of this compound, this smear should decrease, indicating inhibition of ubiquitination.
Data Presentation and Interpretation
Quantitative data from dose-response experiments can be used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. This is typically done by quantifying the density of the ubiquitinated p27 smear using software like ImageJ and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 1: Quantitative Inhibition Data for this compound
| Compound | Target Interaction | Assay Format | IC₅₀ (µM) | Reference |
| This compound | Skp2 - Cks1 | AlphaScreen | 36 | [13] |
| Negative Control | N/A | In Vitro Ubiquitination | >100 | - |
Logical Relationship Diagram
The following diagram illustrates the direct causal chain from the action of this compound to the stabilization of the p27 protein.
References
- 1. CDKN1B - Wikipedia [en.wikipedia.org]
- 2. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC689857 Treatment of K562 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC689857 is a small molecule inhibitor that targets the interaction between S-phase kinase-associated protein 2 (Skp2) and cyclin-dependent kinase subunit 1 (Cks1). This interaction is crucial for the ubiquitination and subsequent degradation of the cell cycle inhibitor p27Kip1.[1][2] In many cancers, including chronic myeloid leukemia (CML), the p27Kip1 protein is downregulated, leading to uncontrolled cell proliferation. By inhibiting the Skp2-Cks1 interaction, this compound prevents the degradation of p27Kip1, leading to its accumulation, which in turn can induce cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for investigating the effects of this compound on the K562 human chronic myeloid leukemia cell line.
Mechanism of Action of this compound
The Skp2 protein is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which is responsible for targeting specific proteins for proteasomal degradation. A key substrate of the SCF-Skp2 complex is the cyclin-dependent kinase (CDK) inhibitor p27Kip1. Elevated levels of p27Kip1 halt the cell cycle at the G1 phase. In various cancers, Skp2 is often overexpressed, leading to decreased levels of p27Kip1 and consequently, unchecked cell division. This compound acts by disrupting the necessary interaction between Skp2 and its essential cofactor, Cks1, thereby inhibiting the E3 ligase activity of the SCF-Skp2 complex towards p27Kip1.[1][2] This leads to an accumulation of p27Kip1, which is hypothesized to cause cell cycle arrest and induce apoptosis in leukemia cells like K562.
Data Presentation
Table 1: Illustrative Cell Viability (IC50) Data on K562 Cells
| Compound | Time Point | IC50 (µM) | Reference |
| This compound | 48h | Expected in low µM range | Hypothetical |
| Imatinib | 48h | ~0.3 | N/A |
| Doxorubicin | 24h | 3.47 ± 0.57 | [3] |
| Resveratrol | 48h | ~25 | |
| ND-09 | 48h | ~3.12 | [4] |
Table 2: Illustrative Apoptosis Induction in K562 Cells
| Treatment | Concentration | Time Point | % Apoptotic Cells (Annexin V+) | Reference |
| This compound | IC50 | 48h | Expected significant increase | Hypothetical |
| Resveratrol | 40 µM | 24h | 58.28 | [5] |
| As4S4 | 40 µM | 48h | >40 | [6] |
| Imatinib + Resveratrol | 0.5 µM + 50 µM | 48h | >40 |
Table 3: Illustrative Cell Cycle Analysis in K562 Cells
| Treatment | Concentration | Time Point | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| This compound | IC50 | 48h | Expected increase | Expected decrease | Variable | Hypothetical |
| Skp2 ASODN | N/A | N/A | 39.7 ± 9.1 | N/A | N/A | [7] |
| Control (Untreated) | N/A | N/A | 31.5 ± 7.3 | N/A | N/A | [7] |
| Paclitaxel | 0.1 ng/ml | 24h | N/A | N/A | 33.6 | [8] |
| Stellettin B | 0.054 µM | 48h | 61.5 | 18.0 | 21.0 | N/A |
| Control (Untreated) | N/A | 48h | 58.1 | 21.5 | 20.5 | N/A |
Experimental Protocols
Cell Culture
The K562 human chronic myeloid leukemia cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle-treated control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for testing this compound on K562 cells.
References
- 1. mdpi.com [mdpi.com]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Resveratrol induces apoptosis of leukemia cell line K562 by modulation of sphingosine kinase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of Skp2 antisense oligodeoxynucleotide on growth and proliferation of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC689857: A Tool for Studying Protein-Protein Interaction Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC689857 is a small molecule inhibitor that serves as a valuable tool for studying the disruption of protein-protein interactions (PPIs). Specifically, it has been identified as an inhibitor of the interaction between S-phase kinase-associated protein 2 (Skp2) and cyclin-dependent kinase subunit 1 (Cks1). This interaction is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex responsible for the ubiquitination and subsequent proteasomal degradation of the cell cycle inhibitor p27Kip1.[1][2] By inhibiting the Skp2-Cks1 interaction, this compound leads to the stabilization and accumulation of p27, which can induce cell cycle arrest, making it a compound of interest in cancer research and drug development.[1][2]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying the Skp2-p27 signaling pathway.
Mechanism of Action
This compound disrupts the formation of a functional SCFSkp2-Cks1 complex. Cks1 acts as an essential cofactor for the recognition and binding of phosphorylated p27 by Skp2.[2] The binding of Cks1 to Skp2 creates a composite binding pocket that has a high affinity for phosphorylated p27.[3] this compound targets the interface between Skp2 and Cks1, preventing their association.[4] This disruption inhibits the recruitment of p27 to the SCF complex, thereby preventing its ubiquitination and degradation.[2][5] The resulting accumulation of p27 leads to the inhibition of cyclin-dependent kinases (CDKs) and a subsequent block in cell cycle progression.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its application.
Figure 1: The SCF-Skp2-p27 ubiquitination pathway and the inhibitory action of this compound.
Figure 2: A general experimental workflow for characterizing the effect of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound from high-throughput screening and subsequent validation assays.
| Assay Type | Target Interaction | Measured Parameter | Value | Reference |
| AlphaScreen | Skp2-Cks1 | IC50 | ~5-10 µM | [2],[5] |
| In Vitro Ubiquitination | p27 Ubiquitination | Inhibition | Effective at 40 µM | [6] |
| Homogeneous Time-Resolved Fluorescence | Skp2-Cks1 | Kd | 140 ± 14 nM | [3] |
| Homogeneous Time-Resolved Fluorescence | Skp2-p27 (in presence of Cks1) | Kd | 37 ± 2 nM | [3] |
Experimental Protocols
1. AlphaScreen Assay for Skp2-Cks1 Interaction
This protocol is adapted from the high-throughput screening method used to identify inhibitors of the Skp2-Cks1 interaction.[2][5]
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His6-tagged Cks1
-
This compound
-
AlphaScreen GST Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
EnVision plate reader or similar instrument capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add GST-Skp2/Skp1 complex to each well to a final concentration of 10-20 nM.
-
Add His6-Cks1 to each well to a final concentration of 10-20 nM.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
In subdued light, add a mixture of GST Donor Beads and Nickel Chelate Acceptor Beads to each well (final concentration of 20 µg/mL each).
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an EnVision plate reader using standard AlphaScreen settings (excitation at 680 nm, emission at 520-620 nm).
-
Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
2. In Vitro p27 Ubiquitination Assay
This protocol is designed to validate the inhibitory effect of this compound on the ubiquitination of p27.[2][6]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH3)
-
Recombinant SCFSkp2-Cks1 complex
-
Recombinant p27 (phosphorylated at T187)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes. For each reaction, combine the ubiquitination reaction buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), SCFSkp2-Cks1 complex (e.g., 20 nM), phosphorylated p27 (e.g., 100 nM), and ubiquitin (e.g., 10 µM).
-
Add this compound (e.g., at a final concentration of 40 µM) or DMSO (vehicle control) to the respective tubes.
-
Pre-incubate the reactions for 15-30 minutes at 30°C.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-p27 antibody.
-
Visualize the results. Inhibition of ubiquitination will be observed as a decrease in the high molecular weight polyubiquitinated p27 species and an increase in the unmodified p27 band in the presence of this compound.
3. Cell-Based p27 Stabilization Assay
This protocol assesses the ability of this compound to stabilize p27 levels in cultured cells.
Materials:
-
Cancer cell line with known high Skp2 expression (e.g., HeLa, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-p27, anti-Skp2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time period (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p27, Skp2, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p27 and Skp2 following treatment with this compound. An increase in the p27 band intensity relative to the loading control would indicate stabilization.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in AlphaScreen assay | Non-specific binding of beads or proteins. | Increase BSA concentration in assay buffer; optimize bead and protein concentrations. |
| No inhibition observed | This compound is inactive or degraded. | Use fresh compound; verify the purity and concentration. |
| Assay conditions are not optimal. | Optimize incubation times and reagent concentrations. | |
| Variability in results | Pipetting errors or inconsistent incubation times. | Use calibrated pipettes; ensure consistent timing for all steps. |
| Low signal in Western blot | Insufficient protein loading or antibody issues. | Increase the amount of protein loaded; use a fresh or optimized antibody dilution. |
Conclusion
This compound is a valuable chemical probe for investigating the Skp2-Cks1 protein-protein interaction and its role in cell cycle regulation. The protocols provided herein offer a framework for utilizing this inhibitor to study the SCFSkp2-p27 signaling axis in biochemical and cell-based assays. These studies can contribute to a better understanding of the mechanisms underlying cell cycle control and may aid in the development of novel therapeutic strategies targeting this pathway.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-protein interactions involved in the recognition of p27 by E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: GFP-p27 Stabilization Assay for the Identification of Skp2-Cks1 Interaction Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, primarily by controlling the transition from the G1 to the S phase. The cellular levels of p27 are tightly regulated, and its degradation is predominantly mediated by the ubiquitin-proteasome system. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, targets p27 for ubiquitination and subsequent proteasomal degradation. This process is initiated by the phosphorylation of p27 on Threonine 187 (Thr187), which allows its recognition by the Skp2-Cks1 complex.[1][2] In many human cancers, elevated Skp2 expression leads to excessive p27 degradation, promoting uncontrolled cell proliferation.[3] Therefore, inhibiting the Skp2-mediated degradation of p27 presents a promising therapeutic strategy for cancer treatment.
This application note describes a cell-based assay utilizing a Green Fluorescent Protein (GFP)-p27 fusion protein to identify and characterize inhibitors of p27 degradation. The assay relies on the principle that stabilization of the p27 protein will lead to an accumulation of the GFP-p27 fusion protein, resulting in a quantifiable increase in GFP fluorescence. We provide a detailed protocol for this assay using NSC689857, a known small molecule inhibitor of the Skp2-Cks1 interaction, as a model compound.[4][5]
Principle of the Assay
A mammalian expression vector encoding a fusion protein of Green Fluorescent Protein (GFP) and human p27 (GFP-p27) is transiently transfected into a suitable host cell line, such as HEK293T. Under normal conditions, the GFP-p27 fusion protein is continuously synthesized and subsequently degraded through the endogenous ubiquitin-proteasome pathway, resulting in a basal level of GFP fluorescence. When the cells are treated with an inhibitor of p27 degradation, such as this compound, the degradation of GFP-p27 is blocked. This leads to the accumulation of the fusion protein within the cells, which can be detected as a significant increase in GFP fluorescence intensity. This change in fluorescence can be quantitatively measured using methods like flow cytometry or fluorescence microscopy.
Materials and Reagents
-
Cell Line: HEK293T cells (ATCC® CRL-3216™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 3000 or a similar high-efficiency transfection reagent.
-
Expression Vector: A mammalian expression vector encoding a GFP-p27 fusion protein (e.g., pEGFP-C1-p27).
-
Test Compound: this compound (or other Skp2-Cks1 interaction inhibitors).
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
Positive Control: Proteasome inhibitor, e.g., MG132.
-
Assay Buffer: Phosphate-Buffered Saline (PBS).
-
For Flow Cytometry: Propidium Iodide (PI) solution for cell viability staining (optional).
-
Instrumentation:
-
Fluorescence microscope
-
Flow cytometer with a 488 nm excitation laser and appropriate emission filters for GFP and PI.
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.).
-
96-well black, clear-bottom tissue culture plates.
-
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the HEK293T cells into 96-well black, clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Ensure the cells are approximately 70-80% confluent at the time of transfection.
Transient Transfection of GFP-p27 Vector
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. For a 96-well plate, a general guideline per well is:
-
Dilute 100-200 ng of the GFP-p27 expression vector in a serum-free medium.
-
Add the transfection reagent to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Add the DNA-lipid complexes dropwise to each well containing the HEK293T cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for expression of the GFP-p27 fusion protein.
Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and typically ≤ 0.5%.
-
Prepare a working solution of the positive control (e.g., 10 µM MG132).
-
After the 24-48 hour transfection period, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound, the vehicle control (DMSO), or the positive control (MG132).
-
Incubate the plate for an additional 12-24 hours at 37°C and 5% CO2.
Data Acquisition and Analysis
A. Fluorescence Microscopy (Qualitative Analysis)
-
After the compound incubation period, wash the cells once with PBS.
-
Add 100 µL of fresh PBS to each well.
-
Visualize the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set.
-
Capture images of the vehicle-treated wells and the compound-treated wells to qualitatively assess the increase in GFP fluorescence.
B. Flow Cytometry (Quantitative Analysis)
-
After compound incubation, carefully aspirate the medium.
-
Wash the cells once with PBS.
-
Harvest the cells by adding a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubating until the cells detach.
-
Neutralize the dissociation reagent with culture medium and transfer the cell suspension to microcentrifuge tubes or a 96-well V-bottom plate.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 200 µL of PBS.
-
(Optional) Add Propidium Iodide (PI) to a final concentration of 1-2 µg/mL to stain for dead cells.
-
Analyze the cell suspension using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Gate on the live cell population (PI-negative if using viability stain).
-
Quantify the mean fluorescence intensity (MFI) of the GFP-positive cell population for each treatment condition.
-
Calculate the fold increase in MFI relative to the vehicle control.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (µM) |
| AlphaScreen | Skp2-Cks1 Interaction | 21.6 |
| In Vitro Ubiquitination | p27 Ubiquitination | ~100 |
Data derived from in vitro biochemical assays.
Table 2: Dose-Dependent Stabilization of GFP-p27 by this compound in HEK293T Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Increase over Vehicle |
| 0 (Vehicle) | 1500 | 1.0 |
| 1 | 1800 | 1.2 |
| 10 | 3000 | 2.0 |
| 50 | 6750 | 4.5 |
| 100 | 9000 | 6.0 |
| 10 (MG132 - Positive Control) | 12000 | 8.0 |
Note: The data in Table 2 are representative and may vary depending on experimental conditions.
Visualizations
Signaling Pathway of p27 Degradation
Caption: p27 degradation pathway and the inhibitory action of this compound.
Experimental Workflow for GFP-p27 Stabilization Assay
Caption: Workflow of the GFP-p27 stabilization assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low GFP signal in vehicle control | Low transfection efficiency. | Optimize transfection protocol (DNA amount, reagent ratio, cell confluency). Use a positive control plasmid (e.g., pEGFP) to check efficiency. |
| Cells are not healthy. | Ensure cells are in the logarithmic growth phase and free of contamination. | |
| High background fluorescence | Autofluorescence of cells or medium. | Use a phenol red-free medium for the assay. Include untransfected cells as a negative control to set the background fluorescence gate. |
| Large well-to-well variability | Inconsistent cell seeding or transfection. | Ensure a homogenous cell suspension when seeding. Prepare a master mix for transfection and compound addition to minimize pipetting errors. |
| No increase in fluorescence with this compound | Compound is inactive. | Verify the identity and purity of the compound. |
| Assay window is too short. | Increase the incubation time with the compound. | |
| The cell line has low Skp2 expression. | Use a cell line known to have high Skp2 activity (e.g., various cancer cell lines). |
Conclusion
The GFP-p27 stabilization assay is a robust and sensitive method for identifying and characterizing inhibitors of the p27 degradation pathway. This cell-based assay allows for the screening of compound libraries in a high-throughput format and provides quantitative data on the efficacy of potential drug candidates. The use of this compound as a reference compound demonstrates the utility of this assay in studying the Skp2-Cks1-p27 axis, a critical target in cancer drug discovery.
References
- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preparing NSC689857 stock solutions for experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NSC689857.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2).[1] It functions by disrupting the interaction between Skp2 and its essential cofactor, Cks1.[2][3] This disruption prevents the SCFSkp2 E3 ubiquitin ligase complex from targeting the cell cycle inhibitor p27Kip1 for ubiquitination and subsequent degradation.[2][3][4] By inhibiting p27Kip1 degradation, this compound can lead to an accumulation of p27, which in turn can arrest the cell cycle and inhibit cell proliferation.[2][4]
Q2: What is the primary application of this compound in research?
This compound is primarily used in cancer research due to its ability to inhibit the degradation of the tumor suppressor p27.[2][5] It has shown varied activity across different cancer types, with notable effects in leukemia cell lines.[6] Additionally, recent studies have explored its potential antidepressant-like effects.[1]
Q3: What are the recommended solvents for dissolving this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL (245.40 mM).[6] For in vivo studies, specific solvent mixtures are required. Please refer to the detailed experimental protocols below.
Q4: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are as follows:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| +4°C | 2 years | |
| Stock Solution in Solvent | -80°C | 6 months |
| -20°C | 1 month |
It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness observed in the stock solution. | Incomplete dissolution or compound coming out of solution at lower temperatures. | Gently warm the solution and/or use sonication to aid in complete dissolution. Ensure you are using freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[6] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from the solid powder. Ensure that stock solutions are stored correctly at -80°C for long-term storage or -20°C for short-term storage and avoid multiple freeze-thaw cycles.[6] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[6] |
| Low or no observable activity in cell-based assays. | Incorrect dosage or the specific cell line may be less sensitive to this compound. | Verify the final concentration of this compound in your experiment. This compound has shown varied activity across different cancer types.[6] Consider performing a dose-response curve to determine the optimal concentration for your cell line. The reported IC50 for Skp2-Cks1 inhibition is 36 µM and for p27 ubiquitylation is 30 µM.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol details the preparation of a 100 mM DMSO stock solution.
Materials:
-
This compound powder (Molecular Weight: 407.50)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, use 40.75 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution thoroughly to dissolve the compound.
-
If precipitation occurs, gently warm the solution and/or use an ultrasonic bath to facilitate complete dissolution.[6]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Protocol 2: Preparation of this compound Working Solution for In Vivo Use
This protocol provides a method for preparing a clear solution for animal studies.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a final concentration of ≥ 2.5 mg/mL): [6]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For every 1 mL of the final working solution, follow these volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Step-by-step mixing for 1 mL:
-
Start with 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to reach the final volume of 1 mL. Mix well.
-
-
This working solution should be prepared fresh on the day of the experiment.[6]
Visualizations
References
- 1. This compound, an inhibitor of Skp2, produces antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
NSC689857 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NSC689857, a potent inhibitor of EGFR and SCFSKP2.[1] This guide includes troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | Improper solvent or storage temperature. | Ensure the use of newly opened, anhydrous DMSO for preparing stock solutions.[1] If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2] |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | For the powdered form, store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solution, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freezing and thawing of solutions.[2] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1] |
| Low or no compound activity | Degradation of the compound. | Verify that the storage conditions and handling procedures align with the recommendations. If the solution has been stored for an extended period, especially at -20°C for over a month, its efficacy should be re-evaluated.[2] |
| Difficulty dissolving the compound for in vivo studies | Inappropriate solvent for aqueous solutions. | This compound is poorly soluble in water.[2] For in vivo preparations, use a co-solvent system. Recommended protocols include: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] - 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] - 10% DMSO, 90% Corn Oil[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions depend on the form of the compound:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in DMSO, where it is soluble up to 100 mg/mL.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to ensure anhydrous conditions, which can significantly impact solubility.[1]
Q3: Can I store my this compound stock solution at -20°C?
A3: Yes, but for a limited time. Stock solutions are stable for up to one month when stored at -20°C.[1][2] For longer-term storage (up to 6 months), it is recommended to store the solution at -80°C.[1] To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q4: What is the best way to prepare this compound for animal studies?
A4: For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[1] Since this compound is not readily soluble in aqueous solutions, a co-solvent system is necessary. Please refer to the table in the troubleshooting guide for recommended solvent formulations.
Q5: My compound has precipitated out of solution. What should I do?
A5: If precipitation occurs, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[1] To prevent precipitation, ensure you are using high-quality, anhydrous DMSO and that the storage conditions are appropriate.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder (Molecular Weight: 407.50 g/mol ).
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.075 mg of this compound in 1 mL of DMSO.
-
If needed, gently warm and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for common this compound issues.
References
Potential off-target effects of NSC689857 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NSC689857. The primary known mechanism of action for this compound is the inhibition of the Skp2-Cks1 protein-protein interaction, leading to the stabilization of the cell cycle inhibitor p27(Kip1).[1][2] However, researchers may encounter unexpected cellular effects that could arise from potential off-target activities, including interactions with protein kinases. This guide offers a structured approach to investigating and troubleshooting these potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is known to be an inhibitor of the S-phase kinase-associated protein 2 (Skp2).[1] It functions by disrupting the interaction between Skp2 and its essential cofactor, Cks1.[2] This disruption prevents the SCF(Skp2) E3 ubiquitin ligase complex from targeting the cyclin-dependent kinase inhibitor p27(Kip1) for proteasomal degradation.[1][3] The resulting accumulation of p27 leads to cell cycle arrest.[2]
Q2: I am observing cellular effects that are not consistent with Skp2 inhibition alone. Could this compound have off-target effects on protein kinases?
A2: While this compound is not primarily classified as a kinase inhibitor, it is possible for small molecules to have off-target interactions.[4][5] If you observe unexpected phenotypic changes, such as alterations in signaling pathways not directly linked to p27, it is prudent to investigate potential off-target effects, including the inhibition of one or more protein kinases.
Q3: My experiments show a discrepancy between the concentration of this compound needed to inhibit the Skp2-Cks1 interaction in a biochemical assay versus the concentration that produces a specific cellular phenotype. What could this indicate?
A3: A significant difference between biochemical IC50 and cellular effective concentrations can suggest several possibilities, including off-target effects.[4] Other factors could be related to cell permeability, compound stability in culture media, or the engagement of a different target within the cell.[4] A much lower effective concentration in a cellular assay might point to a more potent off-target.
Q4: What initial steps can I take to determine if my unexpected results are due to off-target kinase activity?
A4: A good first step is to perform a dose-response analysis for the unexpected phenotype and compare it to the dose-response for p27 stabilization. If the curves are significantly different, it may suggest an off-target effect. Additionally, you can test the effect of this compound in cell lines where Skp2 is knocked down or knocked out. If the compound still produces the unexpected effect in these cells, it is likely acting through an off-target mechanism.
Troubleshooting Guides
Scenario 1: Unexpected Phenotype Observed at Concentrations Effective for Skp2 Inhibition
If you observe an unexpected cellular response at concentrations consistent with the reported IC50 for Skp2-Cks1 disruption, it's important to confirm that this phenotype is a direct result of p27 accumulation.
Troubleshooting Workflow
Caption: Troubleshooting logic for unexpected phenotypes.
Scenario 2: High Variability or Lack of Expected Activity
Inconsistent results between experiments can be due to a variety of factors related to compound handling and assay conditions.
Potential Causes & Solutions:
-
Compound Stability: Ensure this compound is properly stored and that fresh dilutions are made for each experiment. The stability of the compound in your specific cell culture medium over the time course of your experiment should be considered.
-
Pipetting Inaccuracy: Calibrate pipettes regularly and use appropriate techniques for dispensing small volumes of inhibitor.
-
Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities, as cellular responses can vary with these parameters.
Data Presentation
The following table summarizes the known inhibitory concentrations for this compound. Note the limited public data on its kinase inhibitory activity.
| Target/Process | Assay Type | IC50 / GI50 | Reference |
| Skp2-Cks1 Interaction | AlphaScreen | 36 µM | [1] |
| p27 Ubiquitination | In vitro ubiquitination assay | Active at 40 µM | [2] |
| K562 Leukemia Cell Growth | Cell-based | 12.84 µM (GI50) | NCI DTP |
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol provides a general framework for testing if this compound directly inhibits a candidate off-target kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase buffer. Also, prepare a vehicle control (e.g., DMSO in kinase buffer).
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase and its specific substrate, diluted in kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the appropriate wells.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for each specific kinase.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value if significant inhibition is observed.
Protocol 2: Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Proteins)
This protocol can be used to determine if this compound inhibits the activity of a suspected off-target kinase within intact cells.
Materials:
-
Cell line expressing the suspected target kinase
-
This compound
-
Appropriate cell culture medium and serum
-
Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated substrate of the target kinase and the total protein for that substrate
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (if required): To reduce basal signaling, serum-starve the cells for 4-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined amount of time (e.g., 1-2 hours).
-
Stimulation: If the pathway is not basally active, stimulate the cells with the appropriate ligand (e.g., EGF, PDGF) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein of the substrate as a loading control.
-
-
Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the substrate.
Signaling Pathways & Workflows
Caption: The established signaling pathway of this compound.
Caption: A hypothetical off-target kinase signaling pathway.
References
- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming NSC689857 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC689857. Our aim is to help you overcome common challenges, particularly precipitation in aqueous solutions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution after I diluted my DMSO stock with aqueous buffer. What should I do?
A1: Precipitation upon dilution of a DMSO stock in aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are several steps you can take to address this:
-
Optimize Solvent Composition: The final concentration of DMSO in your aqueous solution might be too low. It is recommended to maintain a certain percentage of organic solvent. You can also explore the use of co-solvents. For instance, formulations including PEG300 and Tween-80 have been shown to improve the solubility of this compound.[1]
-
Utilize Solubilizing Agents: The use of agents like SBE-β-CD (sulfobutyl ether beta-cyclodextrin) can enhance the aqueous solubility of this compound.[1]
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication of the solution can help redissolve the compound.[1] Be cautious with temperature-sensitive assays.
Q2: What is the best way to prepare a stock solution of this compound?
A2: For optimal results, prepare your stock solution of this compound in 100% DMSO. MedchemExpress suggests a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.[1] It is also noted that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened bottle of DMSO is recommended.[1]
Q3: How should I store my this compound solutions to prevent precipitation?
A3: Proper storage is crucial for maintaining the integrity of your this compound solutions. For long-term storage, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles as this can promote precipitation and degradation of the compound.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems. This data can be used to guide the preparation of solutions for your specific experimental needs.
| Solvent System | Solubility | Observation |
| 100% DMSO | ≥ 100 mg/mL | Ultrasonic aid |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.13 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.13 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.13 mM) | Clear solution |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 407.50 g/mol ). For 1 mL of a 10 mM solution, you will need 4.075 mg.
-
Add the appropriate volume of fresh, high-quality DMSO. For 1 mL of solution, add 1 mL of DMSO.
-
If the compound does not dissolve readily, use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol for Preparing a Working Solution for In Vitro Experiments:
This protocol is an example for preparing a 100 µM working solution from a 10 mM DMSO stock, with a final DMSO concentration of 1%.
-
Thaw an aliquot of your 10 mM this compound stock solution in DMSO.
-
In a sterile microcentrifuge tube, add 990 µL of your desired aqueous buffer (e.g., cell culture medium, PBS).
-
Add 10 µL of the 10 mM this compound stock solution to the aqueous buffer.
-
Vortex the solution immediately and thoroughly to ensure proper mixing and minimize precipitation.
-
If any cloudiness or precipitation is observed, refer to the troubleshooting guide above.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the SCF-Skp2 pathway.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing stable this compound solutions.
References
Technical Support Center: NSC689857 In Vivo Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating NSC689857 for in vivo studies using a common co-solvent system of polyethylene glycol 300 (PEG300) and Tween-80. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common vehicle for in vivo administration of poorly water-soluble compounds like this compound?
A common and effective vehicle for compounds with low aqueous solubility involves a co-solvent system. A widely used formulation consists of Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and a physiological buffer like saline or PBS.[1][2] This combination helps to dissolve the compound and maintain its stability in solution for administration.
Q2: What are the roles of PEG300 and Tween-80 in this formulation?
PEG300 acts as a co-solvent to help dissolve the compound, while Tween-80, a non-ionic surfactant, aids in creating a stable solution and preventing precipitation when the aqueous component (saline) is added.[3][4]
Q3: What are the primary challenges when preparing this type of formulation?
The main challenges include precipitation of the compound upon addition of the aqueous vehicle, high viscosity of the final solution, and potential toxicity associated with the vehicle components at high concentrations.[2][4] Careful preparation and optimization are crucial to overcome these issues.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or Cloudiness in the Final Solution | The compound's solubility limit has been exceeded. | - Decrease the initial concentration of this compound in the stock solution. - Increase the proportion of co-solvents such as PEG300.[1] - Add the aqueous phase (saline) slowly while continuously vortexing or stirring.[1] - Gentle warming (to approximately 37°C) or sonication can aid dissolution, but compound stability at higher temperatures should be verified.[1] |
| Incorrect order of solvent addition. | The recommended order is to first dissolve the compound in the primary organic solvent (e.g., DMSO) before adding other components like PEG300, Tween-80, and finally the aqueous solution.[4] | |
| High Viscosity of the Dosing Solution | High concentration of PEG300. | - Gently warm the formulation to 37°C before administration to reduce viscosity. - Consider using a gavage needle with a wider gauge for oral administration.[2] - Optimize the formulation by reducing the PEG300 concentration to the minimum required for a stable solution.[2] |
| Observed Toxicity or Adverse Effects in Animals | High concentration of DMSO or other vehicle components. | - Reduce the concentration of the organic co-solvents (e.g., DMSO, PEG300) in the final formulation.[4] For optimal animal tolerability, it is often recommended to keep the proportion of DMSO below certain limits.[3] - Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose in the specific animal model and administration route.[4] |
Experimental Protocols
Protocol 1: Preparation of a Standard In Vivo Formulation
This protocol describes the preparation of a common vehicle for poorly water-soluble compounds, which can be adapted for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare the Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. The exact concentration will depend on the final desired dosing concentration and should be determined empirically. Gentle warming and sonication can be used to facilitate dissolution.[1]
-
Prepare the Vehicle Mixture: In a separate sterile tube, combine the vehicle components. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.[3]
-
Prepare the Final Dosing Solution:
-
Start by adding the required volume of PEG300 to the appropriate volume of the this compound stock solution in DMSO and mix thoroughly.
-
Add the Tween-80 and vortex until the solution is clear and homogenous.[2]
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.[2]
-
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear solution, free of any particulates, before administration. It is recommended to prepare the solution fresh on the day of the experiment.[1][2]
Quantitative Formulation Examples
The following table summarizes common formulation compositions used for in vivo studies of poorly soluble compounds. These can serve as a starting point for developing a specific formulation for this compound.
| Component | Formulation 1 [3] | Formulation 2 [5] | Formulation 3 [6] |
| DMSO | 10% | 20% | 5% |
| PEG300 | 40% | 40% | - |
| Tween-80 | 5% | - | - |
| Saline/Buffer | 45% | 30% (Citrate Buffer) | 95% (with 20% SBE-β-CD) |
| Other | - | 10% Solutol | - |
Visualized Workflows
Caption: Workflow for preparing the this compound in vivo formulation.
Caption: Decision-making process for troubleshooting precipitation issues.
References
Troubleshooting NSC689857 inconsistent experimental results
Welcome to the technical support center for NSC689857. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing clear guidance on the use of this Skp2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2).[1][2] It functions by disrupting the interaction between Skp2 and its essential cofactor, Cks1.[1][3][4][5][6] This disruption prevents the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex from targeting the cyclin-dependent kinase inhibitor p27(Kip1) for ubiquitination and subsequent proteasomal degradation.[1][4][5] Consequently, p27(Kip1) accumulates in the cell, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[4][5][7]
Q2: How should I dissolve and store this compound?
A2: Proper handling of this compound is critical for obtaining reproducible results. For in vitro studies, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the solid compound should be stored at -20°C, and stock solutions should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: Are there known off-target effects for this compound?
A3: While this compound is primarily characterized as a Skp2-Cks1 interaction inhibitor, like many small molecules, it may have off-target effects. Some studies suggest that it may also inhibit the Epidermal Growth Factor Receptor (EGFR). Researchers should consider including appropriate controls to assess potential off-target effects in their specific experimental system.
Q4: Why do I observe different cellular responses to this compound in different cell lines?
A4: Cell lines can exhibit varied responses to Skp2 inhibitors due to their unique genetic and signaling landscapes. The cellular context of the p27(Kip1) and Skp2 pathways, including the status of upstream regulators like the PI3K/Akt and MAPK pathways, can significantly influence the outcome. Some cell lines may undergo G1 phase arrest, while others might arrest in the G2/M phase or proceed to apoptosis. It is crucial to characterize the baseline expression and localization of key proteins in your cell line of interest.
Troubleshooting Guide
Issue 1: High variability in IC50 values from cell viability assays (e.g., MTT, MTS).
-
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
-
Answer:
-
Compound Stability and Solubility: Ensure your this compound stock solution is fresh and has been stored correctly at -80°C. Inconsistent dissolution or precipitation upon dilution into aqueous media can lead to variability. Visually inspect for any precipitate after dilution.
-
DMSO Concentration: Maintain a consistent and low final DMSO concentration (typically <0.5%) across all wells, including controls. High concentrations of DMSO can be toxic to cells.
-
Cell Seeding Density: Use a consistent cell seeding density for all experiments. Cell density can affect growth rates and drug sensitivity.
-
Incubation Time: The duration of drug exposure significantly impacts IC50 values. Use a consistent incubation time for all experiments.[8]
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Issue 2: No significant increase in p27(Kip1) protein levels after this compound treatment.
-
Question: I am not observing the expected increase in p27(Kip1) levels by Western blot after treating my cells with this compound. What should I check?
-
Answer:
-
Upstream Pathway Activation: The PI3K/Akt and MAPK signaling pathways can regulate p27(Kip1) localization and degradation independently of Skp2.[9] If these pathways are constitutively active in your cell line, they may be promoting the cytoplasmic localization and subsequent degradation of p27(Kip1), masking the effect of Skp2 inhibition. Consider assessing the activation status of these pathways.
-
Nuclear vs. Cytoplasmic p27(Kip1): The primary role of Skp2 in p27(Kip1) degradation occurs in the nucleus. Phosphorylation of p27(Kip1) at specific residues can lead to its export to the cytoplasm, where it can be degraded by other mechanisms.[8] Fractionate your cell lysates to analyze nuclear and cytoplasmic p27(Kip1) levels separately.
-
Antibody Quality: Ensure your p27(Kip1) antibody is validated and working correctly. Include a positive control if possible.
-
Treatment Duration and Dose: Optimize the concentration and duration of this compound treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing p27(Kip1) accumulation in your specific cell line.
-
Issue 3: Unexpected or lack of apoptotic response to this compound.
-
Question: My cells are not undergoing apoptosis after treatment with this compound, even though I see an increase in p27(Kip1). Why might this be?
-
Answer:
-
Cell Cycle Arrest vs. Apoptosis: Accumulation of p27(Kip1) primarily induces cell cycle arrest. The induction of apoptosis is a downstream consequence that can be cell-type dependent. Your cells may be arresting in the cell cycle without immediately proceeding to apoptosis. Analyze cell cycle distribution using flow cytometry.
-
Apoptosis Assay Sensitivity: Ensure the apoptosis assay you are using is sensitive enough and that you are measuring at an appropriate time point. Consider using multiple apoptosis markers, such as Annexin V staining and caspase activity assays.
-
Anti-Apoptotic Protein Expression: High levels of anti-apoptotic proteins (e.g., Bcl-2 family members) in your cell line may confer resistance to p27(Kip1)-mediated apoptosis.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Cell Line | Reported IC50 (µM) | Reference |
| In vitro Skp2-Cks1 Interaction | Skp2-Cks1 | 36 | --INVALID-LINK-- |
| In vitro p27 Ubiquitylation | p27 | 30 | --INVALID-LINK-- |
Note: IC50 values can vary significantly based on the experimental conditions, cell line, and assay used.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p27(Kip1) Expression
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p27(Kip1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Impact of DMSO on NSC689857 activity and cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Skp2 inhibitor, NSC689857. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a specific focus on the impact of Dimethyl Sulfoxide (DMSO) on this compound activity and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between S-phase kinase-associated protein 2 (Skp2) and Cyclin-dependent kinase subunit 1 (Cks1).[1][2] This interaction is crucial for the Skp2-mediated ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27(Kip1).[1][3] By inhibiting the Skp2-Cks1 interaction, this compound prevents the degradation of p27, leading to its accumulation and subsequent cell cycle arrest.[1][4]
Q2: What is the recommended solvent for this compound?
A2: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous DMSO to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
Q3: What is the reported in vitro IC50 for this compound?
A3: The reported in vitro IC50 for this compound in disrupting the Skp2-Cks1 interaction is 36 μM.[5]
Q4: How does DMSO affect cell viability?
A4: The effect of DMSO on cell viability is concentration-dependent and cell-type specific. While low concentrations (typically ≤ 0.1% v/v) are generally considered safe for most cell lines, higher concentrations can induce cytotoxicity, apoptosis, and changes in gene expression.[6][7][8] It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line through a dose-response experiment before initiating experiments with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected this compound activity in in vitro assays (e.g., AlphaScreen).
-
Potential Cause 1: DMSO Interference. High concentrations of DMSO can interfere with the AlphaScreen assay signal and may affect protein-protein interactions.[5][9][10]
-
Troubleshooting Step:
-
DMSO Concentration Control: Ensure the final DMSO concentration in your assay is consistent across all wells, including controls. It is recommended to keep the final DMSO concentration as low as possible, ideally below 1% (v/v).[5]
-
DMSO Tolerance Test: Perform a DMSO tolerance test for your specific AlphaScreen assay to determine the optimal concentration range that does not significantly impact the assay window (signal-to-background ratio).[5][10]
-
-
-
Potential Cause 2: Reagent Stability. The stability of proteins (Skp2, Cks1) and the inhibitor can be affected by storage and handling.
-
Troubleshooting Step:
-
Proper Storage: Store protein stocks and this compound aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Fresh Reagents: Use freshly thawed and prepared reagents for each experiment to ensure optimal activity.
-
-
-
Potential Cause 3: Assay Component Aggregation.
-
Troubleshooting Step:
-
Centrifugation: Briefly centrifuge protein solutions before use to pellet any aggregates.
-
Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to prevent non-specific binding and aggregation.
-
-
Issue 2: High background or false positives in AlphaScreen assays.
-
Potential Cause 1: Compound Interference. Some compounds can directly interfere with the AlphaScreen beads or the detection chemistry, leading to false-positive or false-negative results.[11]
-
Troubleshooting Step:
-
Counterscreening: Perform a counterscreen using a bead-based assay that does not involve the specific protein-protein interaction of interest (e.g., using a biotinylated-GST peptide with streptavidin-donor and anti-GST-acceptor beads) to identify compounds that directly interfere with the AlphaScreen technology.[4]
-
-
-
Potential Cause 2: Non-specific Binding.
-
Troubleshooting Step:
-
Blocking Agent: Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% (w/v) in the assay buffer to minimize non-specific binding to the beads and microplate wells.[12]
-
-
Issue 3: High cell death in control (DMSO-only treated) wells.
-
Potential Cause 1: DMSO Cytotoxicity. The final DMSO concentration in the cell culture medium is too high for the specific cell line being used.
-
Troubleshooting Step:
-
Determine DMSO Tolerance: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of DMSO concentrations (e.g., 0.01% to 2% v/v) to determine the highest concentration that does not significantly affect cell viability for the duration of your experiment.
-
Adjust Stock Concentration: If necessary, prepare a higher concentration stock of this compound in DMSO to reduce the final volume of DMSO added to the cell culture.
-
-
-
Potential Cause 2: Extended Exposure Time. Prolonged exposure to even moderate concentrations of DMSO can be detrimental to some cell lines.
-
Troubleshooting Step:
-
Optimize Incubation Time: If possible, reduce the incubation time of the cells with the compound and DMSO.
-
-
Data Presentation
Table 1: Impact of DMSO Concentration on Cell Viability (Hypothetical Data)
| DMSO Concentration (v/v) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |
| 0.0% (Control) | 100 ± 4.2 | 100 ± 3.8 | 100 ± 5.1 |
| 0.1% | 98 ± 3.9 | 99 ± 4.1 | 97 ± 4.5 |
| 0.25% | 95 ± 5.1 | 97 ± 3.5 | 94 ± 5.3 |
| 0.5% | 85 ± 6.2 | 92 ± 4.8 | 88 ± 6.1 |
| 1.0% | 65 ± 7.5 | 80 ± 5.9 | 72 ± 7.8 |
| 2.0% | 30 ± 8.1 | 55 ± 9.2 | 45 ± 8.5 |
Data are presented as mean ± standard deviation. This table illustrates the variable cytotoxic effects of DMSO across different cell lines and highlights the importance of determining cell-specific tolerance.
Table 2: Influence of DMSO on this compound IC50 in an In Vitro Skp2-Cks1 Interaction Assay (Hypothetical Data)
| Final DMSO Concentration (v/v) | This compound IC50 (µM) |
| 0.1% | 35.2 ± 2.8 |
| 0.5% | 38.9 ± 3.5 |
| 1.0% | 45.1 ± 4.2 |
| 2.0% | 58.7 ± 5.9 |
Data are presented as mean ± standard deviation. This table illustrates a hypothetical trend where increasing DMSO concentrations may lead to an apparent decrease in the potency of this compound in a protein-protein interaction assay.
Experimental Protocols
Protocol 1: In Vitro Skp2-Cks1 AlphaScreen™ Assay
This protocol is adapted from the methodology used for the identification of this compound.[2]
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His-tagged Cks1
-
This compound stock solution in DMSO
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Nickel Chelate Acceptor Beads
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of DMSO (e.g., 0.5% v/v). Also, prepare a DMSO-only control.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of a solution containing His-Cks1 (final concentration, e.g., 20 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a solution containing GST-Skp2/Skp1 (final concentration, e.g., 20 nM) to each well.
-
Incubate for 1 hour at room temperature.
-
In subdued light, prepare a mixture of AlphaScreen™ Glutathione Donor Beads and Nickel Chelate Acceptor Beads in assay buffer (final concentration, e.g., 20 µg/mL each).
-
Add 25 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
Protocol 2: In Vitro p27 Ubiquitination Assay
This is a general protocol for an in vitro ubiquitination assay to confirm the functional effect of this compound.
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme)
-
Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH3)
-
Recombinant SCF-Skp2/Cks1 complex
-
Recombinant p27 substrate
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT
-
This compound stock solution in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody
Procedure:
-
Set up the ubiquitination reaction mixture in a total volume of 30 µL. The final concentrations of the components should be optimized but can start with: 50 nM E1, 200 nM E2, 100 nM SCF-Skp2/Cks1, 500 nM p27, 5 µM Ubiquitin, and 2 mM ATP in ubiquitination buffer.
-
Prepare reactions with varying concentrations of this compound and a DMSO-only control. The final DMSO concentration should be kept constant and at a low level (e.g., ≤ 0.5% v/v).
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding 5X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-p27 antibody to visualize the ubiquitination of p27 (which will appear as a high molecular weight smear or laddering).
Visualizations
Caption: Mechanism of action of this compound.
Caption: AlphaScreen assay workflow for this compound.
Caption: Troubleshooting logic for in vitro assays.
References
- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of ubiquitin ligase SCF(Skp2) by Cks1: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing NSC689857 toxicity in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing NSC689857 toxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2)-Cks1 protein-protein interaction.[1][2][3] By disrupting this interaction, this compound prevents the SCFSkp2 E3 ubiquitin ligase complex from targeting the cyclin-dependent kinase inhibitor p27Kip1 for ubiquitination and subsequent proteasomal degradation.[1][2][3] This leads to the accumulation of p27Kip1, which in turn induces cell cycle arrest, primarily at the G1 phase, and inhibits cell proliferation.[4]
Q2: I am observing significant cell death in my long-term culture even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to increased toxicity in long-term cultures:
-
Compound Stability: Small molecules can degrade in culture medium over time, potentially forming toxic byproducts. It is crucial to replace the medium with freshly prepared this compound at regular intervals.
-
Cumulative Effects: Continuous exposure to a cell cycle inhibitor, even at low concentrations, can lead to a cumulative anti-proliferative effect that eventually results in cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Cell lines that are highly dependent on the Skp2-p27 axis for proliferation may be more susceptible to its effects. Leukemia cell lines, for instance, have shown higher sensitivity.[1]
-
Off-Target Effects: While this compound is known to target the Skp2-Cks1 interaction, the possibility of off-target effects, especially in a long-term setting, cannot be entirely ruled out.
Q3: What are the expected morphological changes in cells treated with this compound?
A3: Due to its mechanism of action involving cell cycle arrest, you may observe the following morphological changes:
-
Increased Cell Size and Flattening: Cells arrested in the G1 phase may continue to grow in size without dividing, leading to a larger and more flattened appearance.
-
Reduced Cell Density: A decrease in the rate of proliferation will result in a lower cell density compared to untreated control cultures.
-
Signs of Apoptosis (at higher concentrations or prolonged exposure): These can include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
-
Changes in Chromatin Condensation: Alterations in nuclear texture and chromatin condensation patterns can occur in response to drug-induced cell stress and cell cycle arrest.[5]
Q4: How often should I replace the culture medium containing this compound in a long-term experiment?
A4: For long-term experiments (extending beyond 72 hours), it is recommended to perform a full medium exchange with freshly prepared this compound every 48 to 72 hours. This ensures a consistent concentration of the active compound and replenishes essential nutrients for the cells.
Q5: Can I use a lower serum concentration to reduce the proliferation of my control cells and better match the treated cells?
A5: While reducing serum concentration can slow down proliferation, it can also induce stress and alter cellular signaling pathways, potentially confounding the results of your experiment. It is generally recommended to use the optimal serum concentration for your cell line in both control and treated conditions and to use time-point-matched controls.
Troubleshooting Guides
Problem 1: Excessive Cytotoxicity in Long-Term Culture
| Possible Cause | Suggested Solution |
| Concentration too high for long-term exposure | Perform a long-term dose-response experiment (e.g., 7-14 days) to determine the Inhibitory Concentration (IC20-IC50) specific to your cell line under continuous exposure. Start with a concentration range significantly lower than the short-term IC50. |
| Compound degradation | Prepare fresh stock solutions of this compound regularly. When diluting in media, use the solution immediately. For long-term cultures, replace the media with fresh compound every 48-72 hours. |
| Cell confluence | High cell density can increase sensitivity to cytotoxic agents. Ensure you are seeding cells at a lower density for long-term experiments to prevent them from becoming over-confluent during the treatment period. |
| Solvent toxicity (e.g., DMSO) | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). |
Problem 2: Loss of Compound Efficacy Over Time
| Possible Cause | Suggested Solution |
| Compound instability in media | As mentioned, replace the media with fresh this compound every 48-72 hours to maintain a consistent effective concentration. |
| Development of cellular resistance | While less common in typical experimental timelines, some cancer cells can develop resistance mechanisms. Monitor key downstream markers (e.g., p27 levels) to confirm target engagement is maintained throughout the experiment. |
| Increased cell metabolism | As cells proliferate, they metabolize components in the media, which could potentially affect the compound. Regular media changes will mitigate this. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 Value | Assay Conditions |
| Skp2-Cks1 Interaction | 36 µM | In vitro AlphaScreen assay[1][4] |
| p27 Ubiquitylation | ~30 µM | In vitro ubiquitination assay[4] |
Note: Long-term IC50 values are highly cell-line dependent and need to be determined empirically. The values in the table represent in vitro biochemical assay results and are not from long-term cell culture experiments.
Experimental Protocols
Protocol 1: Determining Long-Term IC50 of this compound using a Cell Viability Assay
This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% over a prolonged period.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well) to allow for proliferation over the course of the experiment. Incubate overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Include a vehicle-only control.
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation and Media Changes: Incubate the plate under standard conditions. Every 48-72 hours, perform a full media change by carefully aspirating the old media and adding 100 µL of freshly prepared this compound dilutions.
-
Viability Assessment: At pre-determined time points (e.g., Day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the readings to the vehicle control for each time point. Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following long-term treatment with this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) as determined from the long-term IC50 experiment. Remember to change the media with fresh compound every 48-72 hours.
-
Cell Harvesting: At the desired time point, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Caption: this compound inhibits the Skp2-Cks1 interaction, preventing p27 degradation.
Caption: Workflow for assessing long-term toxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetically induced changes in nuclear textural patterns and gelatinase expression in human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NSC689857 and SMIP004 in Cancer Research
In the landscape of cancer therapeutics, small molecule inhibitors targeting key cellular pathways have emerged as a promising strategy. This guide provides a detailed comparison of two such molecules, NSC689857 and SMIP004, which have demonstrated efficacy in preclinical cancer models. We will delve into their mechanisms of action, present comparative efficacy data, and outline the experimental protocols used to generate this knowledge, offering a comprehensive resource for researchers in oncology and drug development.
At a Glance: Key Differences
| Feature | This compound | SMIP004 |
| Primary Target | SCFSkp2 E3 Ubiquitin Ligase | Mitochondrial Respiration / Skp2 E3 Ligase |
| Mechanism of Action | Disrupts Skp2-Cks1 interaction, inhibiting p27 ubiquitination.[1][2][3][4] | Induces mitochondrial disruption, oxidative stress, and the unfolded protein response (UPR); downregulates Skp2.[5][6][7][8] A more potent analog, SMIP004-7, acts as an uncompetitive inhibitor of mitochondrial complex I.[9] |
| Cellular Effects | G1 cell cycle arrest, stabilization of p27.[10] | G1 cell cycle arrest, apoptosis, downregulation of cyclin D1 and CDK4, upregulation of p21 and p27.[5][11][12] |
| Reported IC50 | 36 µM (Skp2-Cks1 inhibition)[1] 30 µM (p27 ubiquitylation inhibition)[1] | IC50 of a more potent analog, SMIP004-7, is 620 nM.[5] In A549 lung cancer cells, the IC50 of SMIP004 was determined to be 500 nM.[12] |
| In Vivo Efficacy | Antidepressant-like effects in mice.[13] | Potently inhibits prostate and breast cancer xenograft growth in mice.[5][6][7][11] |
| Primary Cancer Indications | Leukemia cell lines showed higher sensitivity.[1] | Prostate and breast cancer.[5][6][7][11] Also shows activity in lung cancer cells.[12] |
Mechanism of Action: Divergent Pathways to Cell Cycle Control
This compound and SMIP004, while both impacting cell cycle progression, achieve this through distinct molecular mechanisms.
This compound: A Direct Inhibitor of the Skp2 E3 Ligase Complex
This compound functions as a specific inhibitor of the SCFSkp2 E3 ubiquitin ligase complex.[1][10] Its primary mode of action is the disruption of the crucial interaction between Skp2 and its essential cofactor, Cks1.[2][3][4] This disruption prevents the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1.[1][2] The accumulation of p27 leads to the inhibition of cyclin E-CDK2 activity, thereby inducing a G1 phase cell cycle arrest.
SMIP004: A Multi-pronged Attack on Cancer Cell Viability
SMIP004 exhibits a more complex and multifaceted mechanism of action. Initially identified as an inducer of cancer-cell selective apoptosis, its effects are now known to stem from the induction of mitochondrial dysfunction.[5][6][7] SMIP004 triggers oxidative stress, which in turn activates the unfolded protein response (UPR).[5][6][7] This cascade of events leads to both cell cycle arrest and apoptosis.
The cell cycle arrest is initiated by the rapid proteasomal degradation of cyclin D1.[5] SMIP004 also downregulates other positive cell cycle regulators like CDK4 and upregulates the cyclin-dependent kinase inhibitors p21 and p27.[5][11] The stabilization of p27 is, in part, due to the downregulation of Skp2 expression.[11][14] Furthermore, a more potent analog, SMIP004-7, has been identified as an uncompetitive inhibitor of mitochondrial complex I, directly targeting the NDUFS2 subunit.[9]
Experimental Protocols
The characterization of this compound and SMIP004 has relied on a variety of biochemical and cell-based assays. Below are outlines of key experimental methodologies.
High-Throughput Screening for Skp2-Cks1 Interaction Inhibitors (AlphaScreen Assay)
This assay was instrumental in identifying this compound as an inhibitor of the Skp2-Cks1 interaction.[2][15]
Objective: To identify small molecules that disrupt the interaction between Skp2 and Cks1.
Methodology:
-
Protein Expression and Purification: Recombinant GST-tagged Skp2/Skp1 and His6-tagged Cks1 are expressed in E. coli and purified.
-
Assay Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is utilized. Glutathione-coated donor beads bind to the GST-tagged Skp2/Skp1, and nickel-chelated acceptor beads bind to the His6-tagged Cks1.
-
Interaction Detection: When Skp2 and Cks1 interact, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads with a laser, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal.
-
Inhibitor Screening: Test compounds are incubated with the proteins. A decrease in the AlphaScreen signal indicates that the compound is disrupting the Skp2-Cks1 interaction.
Cell Viability and Proliferation Assays (MTT and Colony Formation)
These assays are fundamental for assessing the cytotoxic and cytostatic effects of the compounds on cancer cells.
MTT Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., SMIP004) for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Colony Formation Assay
Objective: To assess the ability of single cells to undergo sufficient proliferation to form a colony.
Methodology:
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with the test compound at various concentrations.
-
Incubation: The plates are incubated for an extended period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained with a dye such as crystal violet. The number of colonies is then counted. A reduction in colony number indicates an anti-proliferative effect.[12]
Measurement of Mitochondrial Respiration
To investigate the effect of SMIP004 on mitochondrial function, the oxygen consumption rate (OCR) can be measured.[5]
Objective: To determine the rate of oxygen consumption by cells, a key indicator of mitochondrial respiration.
Methodology:
-
Cell Seeding: Cells are seeded in a specialized microplate for use with an extracellular flux analyzer.
-
Compound Treatment: Cells are treated with the test compound (e.g., SMIP004) prior to or during the assay.
-
Extracellular Flux Analysis: The instrument measures the oxygen concentration in the microenvironment surrounding the cells in real-time. By sequentially injecting various mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A), different parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, can be determined.
Conclusion
This compound and SMIP004 represent two distinct approaches to targeting cell cycle dysregulation in cancer. This compound offers a targeted approach by directly inhibiting the Skp2-Cks1 interaction, leading to the stabilization of the tumor suppressor p27. In contrast, SMIP004 employs a broader, multi-pronged strategy by inducing mitochondrial stress, which culminates in both cell cycle arrest and apoptosis. The more recent discovery of the direct inhibition of mitochondrial complex I by a SMIP004 analog further refines our understanding of its potent anti-cancer activity. The detailed experimental protocols provided herein serve as a foundation for further investigation and comparison of these and other novel anti-cancer agents. The choice between a highly specific inhibitor like this compound and a multi-pathway modulator like SMIP004 will likely depend on the specific cancer type, its underlying genetic and metabolic landscape, and the potential for combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Roles of SKP2 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via Unfolded Protein Response Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-induced mitochondrial disruption directs prostate cancer inhibition via UPR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of Skp2 sensitizes lung cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an inhibitor of Skp2, produces antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating p27 Accumulation as a Downstream Effect of NSC689857: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NSC689857, a small molecule inhibitor of the Skp2-Cks1 interaction, and its role in inducing the accumulation of the cyclin-dependent kinase inhibitor p27 (also known as Kip1). We present a summary of its performance against other alternatives, supported by experimental data, and offer detailed protocols for key validation experiments.
Introduction
The tumor suppressor protein p27 is a critical regulator of cell cycle progression, primarily by inhibiting cyclin-dependent kinases (CDKs). Its degradation is a key event for cells to transition from G1 to S phase. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, targets p27 for ubiquitination and subsequent proteasomal degradation. The interaction between Skp2 and the accessory protein Cks1 is essential for the efficient recognition and ubiquitination of p27.[1]
This compound has been identified as an inhibitor of the Skp2-Cks1 interaction.[2] By disrupting this complex, this compound prevents the ubiquitination of p27, leading to its accumulation and subsequent cell cycle arrest. This makes this compound and similar molecules promising candidates for cancer therapy.
Signaling Pathway of this compound-Mediated p27 Accumulation
The mechanism by which this compound leads to p27 accumulation is a targeted disruption of the protein degradation machinery. The following diagram illustrates this signaling pathway.
Comparative Performance of Skp2-Cks1 Inhibitors
Several small molecules have been identified that inhibit the Skp2-Cks1 interaction, leading to p27 accumulation. The following table summarizes the available quantitative data for this compound and some of its alternatives. It is important to note that the experimental conditions may vary between studies, and direct comparison of IC50 values should be made with caution.
| Compound | Assay Type | Target Interaction | Cell Line/System | IC50 (µM) | Reference |
| This compound | AlphaScreen | Skp2-Cks1 | In vitro | 36.6 | [2] |
| NSC681152 | AlphaScreen | Skp2-Cks1 | In vitro | N/A | [2] |
| Compound 1 | Not Specified | Skp2-Cks1 | In vitro | 36.6 | [2] |
| C1 | Cell Viability | Skp2-p27 | MCF-7 | 8.0 | [3] |
| C2 | Cell Viability | Skp2-p27 | 501 Mel | N/A | [3] |
| Linichlorin A | Cell Viability | Skp2-Cks1-p27 | HeLa | 1.6 | |
| Gentian Violet | Cell Viability | Skp2-Cks1-p27 | HeLa | 0.6 |
Experimental Protocols
Validating the accumulation of p27 as a downstream effect of this compound treatment requires robust experimental procedures. Below are detailed protocols for two key experiments: Western Blotting to quantify p27 levels and a Cycloheximide (CHX) Chase Assay to determine p27 protein stability.
Western Blotting for p27 Quantification
Objective: To determine the relative abundance of p27 protein in cells treated with this compound compared to a vehicle control.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against p27.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p27 and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p27 and the loading control. Normalize the p27 signal to the loading control to determine the relative change in p27 levels.
Cycloheximide (CHX) Chase Assay for p27 Stability
Objective: To determine if this compound increases the half-life of the p27 protein.
Materials:
-
Cycloheximide (CHX) stock solution.
-
All materials required for Western blotting (as listed above).
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for a period sufficient to induce p27 accumulation (e.g., 18-24 hours).
-
CHX Addition: Add CHX to the cell culture medium at a final concentration that effectively inhibits protein synthesis (e.g., 50-100 µg/mL). This is time point 0.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Sample Processing: Lyse the cells at each time point and prepare protein lysates as described in the Western blotting protocol.
-
Western Blotting: Perform Western blotting for p27 and a loading control for all time points.
-
Analysis: Quantify the p27 band intensities at each time point and normalize to the loading control. Plot the normalized p27 levels against time. The time at which the p27 level is reduced by 50% is the protein half-life. Compare the half-life in this compound-treated cells to the vehicle-treated cells. An increased half-life in the presence of this compound indicates stabilization of the p27 protein.
Experimental Workflow for Validating p27 Accumulation
The following diagram outlines a logical workflow for researchers to validate the effect of this compound on p27 accumulation and its downstream cellular consequences.
References
A Comparative Analysis of NSC689857 and NSC681152 as Skp2-Cks1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Skp2-Cks1 complex, a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase, plays a pivotal role in cell cycle progression by targeting the tumor suppressor protein p27Kip1 for ubiquitination and subsequent proteasomal degradation. Dysregulation of this pathway is a hallmark of many cancers, making the Skp2-Cks1 interaction an attractive target for therapeutic intervention. This guide provides a comparative overview of two small molecule inhibitors, NSC689857 and NSC681152, that disrupt the Skp2-Cks1 protein-protein interaction.
Executive Summary
This compound and NSC681152 have been identified as inhibitors of the Skp2-Cks1 interaction through high-throughput screening.[1][2] Both compounds have been shown to block the Skp2-Cks1 interaction and inhibit the subsequent ubiquitination of p27 in vitro.[1][2] While quantitative inhibitory data is available for this compound, similar specific data for NSC681152 is not as readily available in the public domain, limiting a direct quantitative comparison. However, existing research indicates that both compounds function at low micromolar concentrations.
Data Presentation: Biochemical Activity
The inhibitory activities of this compound and NSC681152 have been primarily characterized using biochemical assays. The available quantitative data for this compound is summarized below.
| Compound | Assay Type | Target | IC50 Value |
| This compound | AlphaScreen | Skp2-Cks1 Interaction | 36 ± 6.2 µM[1] |
| In vitro Ubiquitination | p27 Ubiquitination | ~30 µM[1][3] | |
| NSC681152 | AlphaScreen | Skp2-Cks1 Interaction | Low µM concentration[1] |
| In vitro Ubiquitination | p27 Ubiquitination | Dose-dependent inhibition[1] |
Mechanism of Action: The Skp2-Cks1 Signaling Pathway
The SCF-Skp2 E3 ligase complex is responsible for the ubiquitination of p27. The F-box protein Skp2 requires the adaptor protein Cks1 to efficiently recognize and bind to p27 that has been phosphorylated on threonine 187 (p-p27). This interaction leads to the polyubiquitination of p27, marking it for degradation by the 26S proteasome. This degradation allows cells to progress from the G1 to the S phase of the cell cycle. This compound and NSC681152 act by disrupting the crucial interaction between Skp2 and Cks1, thereby preventing the recognition and ubiquitination of p-p27. This leads to the accumulation of p27, resulting in cell cycle arrest at the G1/S checkpoint.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Skp2-Cks1 Interaction
This assay is used to quantify the interaction between Skp2 and Cks1 in a high-throughput format.
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when the target proteins they are respectively conjugated to interact. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction will disrupt this proximity, leading to a decrease in the signal.
Methodology:
-
Protein Preparation: Recombinant GST-tagged Skp2/Skp1 and His6-tagged Cks1 are expressed and purified.[1]
-
Assay Setup: All reactions are performed in a 384-well microplate in a total volume of 25 µL per well.[1]
-
Incubation: 5 µL of each protein solution (GST-Skp2/Skp1 and His6-Cks1) are added to 5 µL of 1x AlphaScreen assay buffer. The plate is incubated at room temperature with shaking for 1 hour.[1]
-
Inhibitor Addition: Test compounds (this compound or NSC681152) dissolved in DMSO are added to the wells.
-
Bead Addition: A suspension of Glutathione Donor beads and Nickel Chelate Acceptor beads is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.
-
Signal Detection: The AlphaScreen signal is read using a suitable plate reader (e.g., EnVision plate reader).
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the signal intensity versus inhibitor concentration.
In Vitro p27 Ubiquitination Assay
This assay measures the ability of the SCF-Skp2-Cks1 complex to ubiquitinate p27 in the presence and absence of inhibitors.
Principle: The assay reconstitutes the ubiquitination cascade in vitro using purified enzymes and substrates. The ubiquitination of p27 is detected by the appearance of higher molecular weight bands on an SDS-PAGE gel, which can be visualized by autoradiography if a radiolabeled component is used, or by western blotting.
Methodology:
-
Reaction Mixture: The reaction is typically performed in a buffer containing ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme (UbcH3 or UbcH5), and the SCF-Skp2-Cks1 complex.[1]
-
Substrate: In vitro translated and 35S-methionine-labeled p27 is used as the substrate.[1]
-
Inhibitor Addition: this compound or NSC681152 is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the SCF complex and incubated at 30°C for 1 hour.[1]
-
Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE.
-
Detection: The gel is dried and exposed to X-ray film for autoradiography to visualize the polyubiquitinated p27 species.[1] The intensity of the high molecular weight smear is quantified to determine the extent of inhibition.
Concluding Remarks
This compound and NSC681152 are valuable tool compounds for studying the biological roles of the Skp2-Cks1 interaction and for serving as starting points for the development of more potent and specific inhibitors. While both compounds have demonstrated the ability to disrupt the Skp2-Cks1 complex and inhibit p27 ubiquitination, the publicly available data for this compound is more quantitative. Further studies are required to fully elucidate the structure-activity relationship and the cellular efficacy of both compounds, which will be crucial for their potential translation into clinical candidates. The experimental protocols provided herein offer a foundation for researchers to further investigate these and other potential Skp2-Cks1 inhibitors.
References
- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NSC689857: Cross-Validation of Anti-Cancer Effects in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer compound NSC689857, focusing on its mechanism of action and its efficacy across various cancer cell lines. Experimental data is presented to support the findings, alongside detailed protocols for key validation assays. This document serves as a resource for researchers investigating novel cancer therapeutics targeting the cell cycle.
Introduction to this compound
This compound is a small molecule compound identified through high-throughput screening as a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2).[1][2] It functions by disrupting a critical protein-protein interaction within the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression. By inhibiting this complex, this compound prevents the degradation of the tumor suppressor protein p27Kip1, leading to cell cycle arrest and a reduction in cancer cell proliferation.[2][3] The compound has shown varied activity across different cancer types, with notable efficacy in leukemia cell lines.[1]
Mechanism of Action: Stabilizing the p27 Tumor Suppressor
The primary anti-cancer effect of this compound stems from its ability to stabilize the cyclin-dependent kinase (CDK) inhibitor p27. In many aggressive cancers, p27 levels are abnormally low due to its rapid degradation, allowing for unchecked cell division.[3]
The degradation process is mediated by the SCFSkp2 E3 ligase complex. For the complex to recognize and target p27, a small adaptor protein called Cks1 must bind to Skp2, facilitating the recruitment of p27 that has been phosphorylated at the Threonine 187 (Thr187) position.[3] Once bound, the complex attaches ubiquitin chains to p27, marking it for destruction by the proteasome.
This compound directly interferes with this pathway by blocking the interaction between Skp2 and Cks1.[3] This disruption prevents the formation of a functional E3 ligase complex capable of targeting p27. As a result, p27 is not ubiquitinated, its levels rise within the cell, and it binds to and inhibits Cyclin E-CDK2 and Cyclin A-CDK2 complexes. This inhibition halts the cell cycle at the G1/S transition phase, effectively stopping tumor cell proliferation.
Cross-Validation of Anti-Cancer Effects
The efficacy of this compound has been evaluated by the National Cancer Institute's (NCI) Developmental Therapeutics Program. The compound was tested against a panel of 60 human cancer cell lines (NCI-60), which provides a broad overview of its anti-proliferative activity. The data is presented as GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%.
Table 1: Anti-Proliferative Activity (GI₅₀) of this compound in Selected NCI-60 Cell Lines
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Leukemia | CCRF-CEM | 1.58 |
| K-562 | 2.04 | |
| MOLT-4 | 1.41 | |
| RPMI-8226 | 1.86 | |
| Lung Cancer | A549 | 25.7 |
| NCI-H460 | 3.98 | |
| NCI-H522 | 20.9 | |
| Colon Cancer | COLO 205 | 29.5 |
| HCT-116 | 28.8 | |
| HT29 | 30.2 | |
| CNS Cancer | SF-295 | 24.0 |
| SNB-75 | 25.1 | |
| Melanoma | MALME-3M | 26.3 |
| SK-MEL-5 | 27.5 | |
| Ovarian Cancer | OVCAR-3 | 28.2 |
| OVCAR-8 | 26.9 | |
| Renal Cancer | 786-0 | 25.1 |
| A498 | 28.2 | |
| Prostate Cancer | PC-3 | 30.9 |
| DU-145 | 29.5 | |
| Breast Cancer | MCF7 | 30.2 |
| MDA-MB-231 | 28.8 |
Data sourced from the NCI Developmental Therapeutics Program (DTP) database. GI₅₀ values are the molar concentration causing 50% growth inhibition.
The data clearly indicates that this compound is most potent against leukemia cell lines, with GI₅₀ values in the low micromolar range. Its activity against solid tumor cell lines, such as those from lung, colon, and breast cancers, is significantly lower, with GI₅₀ values typically above 20 µM.
Comparison with Alternative Skp2 Pathway Inhibitors
This compound is one of several compounds developed to target the Skp2-p27 pathway. Understanding its performance relative to alternatives is crucial for experimental design and drug development.
Table 2: Comparison of this compound with Other Skp2 Pathway Inhibitors
| Compound | Primary Mechanism of Action | Reported Effects & Cell Lines |
| This compound | Disrupts Skp2-Cks1 interaction. [3] | Inhibits p27 ubiquitination (IC₅₀=30µM); potent against leukemia cell lines. [1] |
| NSC681152 | Disrupts Skp2-Cks1 interaction.[3] | Identified alongside this compound with similar in vitro activity.[3] |
| Pevonedistat (MLN4924) | Inhibitor of NEDD8-activating enzyme (NAE), preventing cullin neddylation required for SCF complex activity. | Induces apoptosis and stabilizes p27 and p21 in osteosarcoma and SCLC models.[4] |
| C1 | Blocks the substrate-binding site on Skp2, preventing p27 interaction. | Induces apoptosis and cell cycle arrest in osteosarcoma models. |
| SMIP004 | Downregulates Skp2 expression. | Sensitizes lung cancer cells (A549, NCI-H1975) to paclitaxel. |
| Compound #25 | Prevents Skp2-Skp1 interaction, disrupting SCF complex formation. | Restricts cancer stem cell properties and enhances chemotherapy response in prostate and lung cancer xenografts. |
Experimental Protocols
Validating the effects of compounds like this compound requires a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
AlphaScreen Assay for Skp2-Cks1 Interaction
This high-throughput assay is used to screen for inhibitors of the Skp2-Cks1 protein-protein interaction.[3]
-
Protein Preparation: Recombinant GST-tagged Skp2/Skp1 and His₆-tagged Cks1 proteins are expressed and purified.
-
Assay Principle: Glutathione Donor beads bind to GST-Skp2, and Nickel Chelate Acceptor beads bind to His-Cks1. When Skp2 and Cks1 interact, the beads are brought into close proximity.
-
Procedure:
-
Add GST-Skp2/Skp1 (e.g., 50 nM) and His₆-Cks1 (e.g., 125 nM) to the wells of a 384-well microplate containing assay buffer.
-
Add test compounds (like this compound) or DMSO (vehicle control).
-
Incubate at room temperature for 1 hour to allow protein interaction.
-
Add a mixture of Donor and Acceptor beads and incubate for 2 hours in the dark.
-
Excite the plate at 680 nm. A signal at 520-620 nm indicates protein interaction. A reduced signal in the presence of a compound indicates inhibition.
-
In Vitro p27 Ubiquitination Assay
This assay directly measures the ability of the SCFSkp2 complex to ubiquitinate p27 and assesses the inhibitory effect of compounds.[3]
-
Reaction Components: The assay requires E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the purified SCFSkp2/Cks1 complex, ATP, biotinylated-ubiquitin, and the substrate (phosphorylated p27).
-
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Add the test compound (this compound) or DMSO control.
-
Initiate the reaction by adding the SCF complex and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products via SDS-PAGE and Western blot.
-
-
Detection: Probe the Western blot with an anti-p27 antibody or streptavidin-HRP (to detect biotin-ubiquitin). A high molecular weight smear indicates poly-ubiquitinated p27. A reduction in this smear in the presence of this compound confirms its inhibitory activity.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[5][6]
-
Cell Plating: Seed cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5] Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells. Calculate the GI₅₀/IC₅₀ value from the dose-response curve.
Western Blot for p27 Accumulation
This technique is used to confirm that this compound treatment leads to an increase in cellular p27 levels.
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a set time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against p27. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the p27 band intensity relative to the loading control indicates protein accumulation.
Conclusion
This compound is a validated inhibitor of the Skp2-Cks1 interaction with a clear mechanism of action leading to the stabilization of the p27 tumor suppressor.[3] Cross-validation data from the NCI-60 screen demonstrates its potent anti-proliferative effects, particularly against leukemia cell lines. While its efficacy in solid tumor models is less pronounced, it provides a valuable chemical scaffold for further development. Compared to other Skp2 pathway inhibitors that target different components of the SCF complex, this compound offers a specific mechanism by targeting the Skp2-Cks1 adaptor interface. Further investigation, potentially in combination with other chemotherapeutic agents, could unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Developmental Therapeutics Research Program | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developmental Therapeutics | Yale Cancer Center [medicine.yale.edu]
Unveiling the Structure-Activity Relationship of NSC689857 Analogs as Skp2-Cks1 Interaction Inhibitors
A comparative guide for researchers and drug development professionals on the evolving landscape of small-molecule inhibitors targeting the SCFSkp2 E3 ubiquitin ligase complex.
The degradation of the cyclin-dependent kinase inhibitor p27Kip1 is a critical event in cell cycle progression and is frequently dysregulated in various human cancers. The SCFSkp2 E3 ubiquitin ligase complex, in association with its cofactor Cks1, plays a pivotal role in targeting p27Kip1 for proteasomal degradation. Consequently, the disruption of the Skp2-Cks1 protein-protein interaction presents a promising therapeutic strategy for cancer treatment. NSC689857 has been identified as a small-molecule inhibitor of this interaction. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, supported by experimental data and detailed protocols.
Comparative Biological Activity of this compound and its Analogs
The inhibitory activity of this compound and its derivatives against the Skp2-Cks1 interaction has been primarily evaluated using a high-throughput AlphaScreen assay. This assay measures the ability of a compound to disrupt the binding between GST-tagged Skp2/Skp1 and His-tagged Cks1. Further validation is typically performed through in vitro p27 ubiquitination assays. The following table summarizes the available quantitative data for this compound and some of its key analogs.
| Compound | Structure | Modification from this compound | IC50 (µM) for Skp2-Cks1 Interaction (AlphaScreen)[1] | Inhibition of p27 Ubiquitination[1] |
| This compound | 2,5-bis(4-aminobenzyl)hydroquinone | Parent Compound | ~10 | Yes |
| Q857 | 2,5-bis(4-aminobenzyl)-1,4-benzoquinone | Oxidation of hydroquinone to quinone | ~10 | Yes |
| E857 | 1,4-dimethoxy-2,5-bis(4-aminobenzyl)benzene | Methylation of both hydroxyl groups | Inactive | No |
| A857 | Mixture of mono- and di-methylated analogs | Non-selective methylation | Inactive | No |
| Methylhydroquinone (MHQ) | 2-methylhydroquinone | Lacks the two 4-aminobenzyl groups | Inactive | No |
| 1,4-Benzoquinone (BQ) | 1,4-Benzoquinone | Lacks the two 4-aminobenzyl groups | Inactive | No |
Key Structure-Activity Relationship Insights:
-
The hydroquinone moiety of this compound is crucial for its activity, as methylation of the hydroxyl groups (E857 and A857) leads to a complete loss of inhibitory function.[1]
-
Oxidation of the hydroquinone to a quinone (Q857) is well-tolerated and results in a compound with similar potency in the AlphaScreen assay and the ability to inhibit p27 ubiquitination.[1]
-
The two 4-aminobenzyl groups are essential for activity, as their removal (MHQ and BQ) results in inactive compounds.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used in the evaluation of this compound analogs.
AlphaScreen Assay for Skp2-Cks1 Interaction
This assay is a bead-based proximity assay used to screen for inhibitors of the Skp2-Cks1 protein-protein interaction.
-
Reagents:
-
GST-tagged Skp2/Skp1 fusion protein
-
His-tagged Cks1 protein
-
Glutathione donor beads
-
Nickel chelate acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well microplate.
-
Add a pre-incubated mixture of GST-Skp2/Skp1 and His-Cks1 to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add a suspension of glutathione donor beads and nickel chelate acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate using an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values from the dose-response curves.
-
In Vitro p27 Ubiquitination Assay
This assay assesses the ability of the compounds to inhibit the ubiquitination of the p27 protein.
-
Reagents:
-
Recombinant p27 protein
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH3)
-
SCFSkp2/Cks1 complex
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
-
Procedure:
-
Set up reaction mixtures containing E1, E2, ubiquitin, ATP, and the SCFSkp2/Cks1 complex in the ubiquitination buffer.
-
Add the test compounds at desired concentrations.
-
Initiate the reaction by adding the p27 substrate.
-
Incubate the reactions at 37°C for a specific time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-p27 antibody. A decrease in the high molecular weight polyubiquitinated p27 species indicates inhibition.
-
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Reagents:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structure-activity relationship of this compound analogs.
Caption: Experimental workflow for evaluating this compound analogs.
Caption: Signaling pathway of p27 degradation and this compound inhibition.
References
Independent Verification of NSC689857's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the Skp2 inhibitor NSC689857 with alternative compounds. The information is supported by experimental data from published studies to aid in research and drug development decisions.
Executive Summary
This compound is a known inhibitor of the S-phase kinase-associated protein 2 (Skp2), a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It functions by disrupting the interaction between Skp2 and its essential cofactor, Cks1, thereby inhibiting the ubiquitination and subsequent degradation of cell cycle regulators like p27Kip1. The initially reported IC50 value for this compound in a biochemical assay is approximately 36 μM. However, a comprehensive review of publicly available literature reveals a lack of independent studies explicitly verifying this specific IC50 value under identical experimental conditions. This guide presents the available data for this compound and compares it with other known Skp2 inhibitors.
Comparative Analysis of IC50 Values
The following table summarizes the reported IC50 values for this compound and a selection of alternative Skp2 inhibitors. It is crucial to note that direct comparison of these values should be approached with caution, as the experimental methodologies, including the specific assays and cell lines used, can significantly influence the outcome.
| Compound | Target/Assay | IC50 Value | Source |
| This compound | Skp2-Cks1 Interaction (AlphaScreen) | 36 μM | [1] |
| p27 Ubiquitylation Inhibition | 30 μM | [1] | |
| NSC681152 | Skp2-Cks1 Interaction | Low μM range | [2] |
| SKPin C1 | Growth inhibition in MUM2B cells | 0.86 μM | [1] |
| Growth inhibition in OM431 cells | 1.83 μM | [1] | |
| SMIP004 | Cytotoxicity in LNCaP cells | 40 μM (72h) / 2.4 µM (96h) | [3] |
| Skp2E3LIs | Cell proliferation inhibition | 14.3 μM | [4][5] |
| Gentian Violet | p27 degradation in HeLa cells | 0.4 μM | [2] |
| p27 degradation in tsFT210 cells | 0.6 μM | [2] |
Experimental Protocols
The determination of the IC50 value for this compound was initially performed using a high-throughput AlphaScreen assay. This biochemical assay is designed to measure the disruption of protein-protein interactions.
AlphaScreen Assay for Skp2-Cks1 Interaction
Objective: To quantify the inhibitory effect of a compound on the interaction between Skp2 and Cks1.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of two different bead types: a Donor bead and an Acceptor bead. When in close proximity (i.e., when the target proteins they are attached to interact), a singlet oxygen molecule produced by the Donor bead upon laser excitation diffuses to the Acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the protein-protein interaction will prevent this energy transfer, leading to a decrease in the signal.
Materials:
-
Recombinant GST-tagged Skp2 and His-tagged Cks1 proteins.
-
Glutathione-coated Donor beads and Nickel Chelate Acceptor beads.
-
Assay buffer.
-
This compound or other test compounds at various concentrations.
-
384-well microplates.
-
An AlphaScreen-compatible plate reader.
Procedure:
-
Protein Incubation: His-tagged Cks1 is incubated with varying concentrations of the test compound (e.g., this compound) in the wells of a 384-well microplate.
-
Addition of Skp2: GST-tagged Skp2 is then added to the wells.
-
Bead Addition: A mixture of Glutathione Donor beads and Nickel Chelate Acceptor beads is added to each well. The Glutathione beads bind to the GST-tagged Skp2, and the Nickel Chelate beads bind to the His-tagged Cks1.
-
Incubation: The plate is incubated in the dark at room temperature to allow for protein-protein interaction and bead association.
-
Signal Detection: The plate is read using an AlphaScreen-compatible plate reader. The intensity of the chemiluminescent signal is measured.
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the AlphaScreen signal.
Visualizations
Signaling Pathway of SCF(Skp2)-Mediated p27 Ubiquitination
Caption: The SCF(Skp2)-Cks1 ubiquitination pathway leading to p27 degradation and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of an inhibitor using the AlphaScreen assay.
References
- 1. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKP2 E3 Ligase Inhibitor II, SMIP004 | 143360-00-3 [sigmaaldrich.com]
- 4. Inhibitors of SCF-Skp2/Cks1 E3 ligase block estrogen-induced growth stimulation and degradation of nuclear p27kip1: therapeutic potential for endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of NSC689857's Effects on E3 Ligases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the small molecule inhibitor NSC689857 and its effects on E3 ubiquitin ligases. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to support further investigation and drug development efforts.
This compound has been identified as an inhibitor of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, specifically targeting the SCFSkp2 subtype. Its mechanism of action involves the disruption of the critical interaction between the F-box protein Skp2 and its essential cofactor, Cks1.[1] This interaction is a prerequisite for the recognition and subsequent ubiquitination of the tumor suppressor protein p27Kip1, a key regulator of cell cycle progression.[1] By inhibiting the Skp2-Cks1 interaction, this compound effectively prevents the degradation of p27Kip1, leading to its accumulation and subsequent cell cycle arrest.[1][2]
Data Presentation: Quantitative Analysis of this compound Inhibition
The primary target of this compound identified in the literature is the SCFSkp2 E3 ligase complex. To date, comprehensive screening data detailing the selectivity of this compound against a broad panel of other E3 ligases is not widely available in published literature. The available quantitative data focuses on its inhibitory activity on the Skp2-Cks1 interaction and the subsequent functional inhibition of p27Kip1 ubiquitination.
| E3 Ligase Target | Assay Type | Parameter Measured | Result | Reference |
| SCFSkp2 | AlphaScreen Assay | IC50 for Skp2-Cks1 interaction disruption | 36 µM | --INVALID-LINK-- |
| SCFSkp2 | In vitro Ubiquitination Assay | Inhibition of p27Kip1 ubiquitination | Confirmed Inhibition | --INVALID-LINK-- |
Note: The lack of published data on the activity of this compound against other E3 ligase families (e.g., HECT-type, other RING-finger types) highlights a significant gap in the understanding of its selectivity profile. Further research is required to determine the broader specificity of this compound.
Mandatory Visualization
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on the SCF-Skp2 pathway.
Caption: Experimental workflow for characterizing E3 ligase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
AlphaScreen Assay for Skp2-Cks1 Interaction
This assay is designed to quantify the interaction between Skp2 and Cks1 and to screen for inhibitors that disrupt this protein-protein interaction.
-
Principle: The assay utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. Glutathione S-transferase (GST)-tagged Skp2/Skp1 complex is bound to Glutathione-coated Donor beads, and His-tagged Cks1 is bound to Ni-NTA-coated Acceptor beads. When Skp2 and Cks1 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the Skp2-Cks1 interaction will prevent this proximity, leading to a decrease in the luminescent signal.
-
Materials:
-
Recombinant GST-tagged Skp2/Skp1 complex
-
Recombinant His-tagged Cks1
-
AlphaScreen Glutathione Donor beads (PerkinElmer)
-
AlphaScreen Ni-NTA Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound or other test compounds
-
384-well white opaque microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a defined amount of His-Cks1 and the test compound dilutions.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Add a defined amount of GST-Skp2/Skp1 complex to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction to reach equilibrium.
-
In subdued light, add a mixture of Glutathione Donor and Ni-NTA Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the dose-response curves.
-
In Vitro p27Kip1 Ubiquitination Assay
This biochemical assay reconstitutes the ubiquitination of p27Kip1 in a test tube to directly assess the inhibitory effect of compounds on the E3 ligase activity of SCFSkp2.
-
Principle: The assay combines purified components of the ubiquitination cascade (E1, E2, E3, and ubiquitin) with the substrate p27Kip1. The reaction is initiated by the addition of ATP. Polyubiquitinated p27Kip1 is then detected by Western blotting using an anti-p27 antibody, appearing as a ladder of higher molecular weight bands. A successful inhibitor will reduce or eliminate this laddering.
-
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH3 or UbcH5)
-
Recombinant SCFSkp2/Cks1 complex (E3 ligase)
-
Recombinant human ubiquitin
-
Recombinant human p27Kip1 (substrate)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP solution
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-p27 antibody
-
-
Procedure:
-
Prepare a master mix containing E1, E2, ubiquitin, and p27Kip1 in ubiquitination reaction buffer.
-
Aliquot the master mix into reaction tubes.
-
Add this compound or vehicle control (e.g., DMSO) to the respective tubes and pre-incubate with the SCFSkp2/Cks1 complex for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the ubiquitination reaction by adding ATP to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-p27 antibody.
-
Visualize the results using a chemiluminescence detection system. A reduction in the high-molecular-weight p27 smear or ladder in the presence of this compound indicates inhibition.
-
References
Safety Operating Guide
Navigating the Disposal of NSC689857: A Guide to Safe Laboratory Practices
Absence of specific disposal protocols for NSC689857 necessitates adherence to general hazardous chemical waste guidelines. This document provides a procedural overview for the safe handling and disposal of this research chemical, ensuring the safety of laboratory personnel and environmental protection.
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for this compound are not publicly available, established protocols for the management of hazardous laboratory waste provide a comprehensive framework. All chemical waste must be managed in accordance with federal, state, and local regulations.[1][2]
Core Principles of Chemical Waste Disposal
The foundational principle of laboratory waste management is the segregation of waste streams to prevent dangerous reactions and to facilitate proper disposal.[3][4] Chemical waste is broadly categorized as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. It is imperative to treat this compound as a hazardous waste unless explicitly stated otherwise by a safety data sheet (SDS) or other official documentation.
Key procedural steps for the disposal of this compound and similar laboratory chemicals include:
-
Waste Identification and Segregation: Properly identify and label all waste containers.[1][2] Incompatible wastes, such as acids and bases, or oxidizing and reducing agents, must be stored separately.[3]
-
Container Management: Waste must be stored in containers that are compatible with the chemical composition of the waste.[3][5] Containers should be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[5] Use containers with leak-proof, screw-on caps.[6]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate quantities.[2] Chemical abbreviations or formulas are not acceptable.[5]
-
Storage: Hazardous waste should be stored in a designated satellite accumulation area near the point of generation.[1][3] Secondary containment, such as a lab tray or dishpan, is essential to capture any potential spills or leaks.[6]
-
Disposal of Empty Containers: Chemical containers are not considered hazardous waste if they have been emptied by normal methods.[1] Glass containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1][5] After rinsing and air-drying, labels should be defaced or removed before disposal in the regular laboratory trash.[1]
Quantitative Guidelines for Laboratory Waste
The following table summarizes key quantitative parameters often found in institutional and regulatory guidelines for chemical waste disposal.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | Between 5.0 and 12.5 (for non-hazardous, aqueous solutions with permission) | [3] |
| Satellite Accumulation Area (SAA) Volume Limit | No more than 55 gallons of hazardous waste (cumulative) | [1] |
| Acutely Hazardous Waste (P-listed) Volume Limit in SAA | No more than 1 quart | [1] |
| Secondary Containment Capacity | Must hold 110% of the volume of the primary container(s) | [6] |
| Water Dilution for Sewer Disposal (where permitted) | At least 100 parts water to 1 part chemical | [7] |
Experimental Protocols: A Note on Relevance
While this document focuses on disposal, it is important to understand the context in which this compound is used. This compound is an inhibitor of the SCF (Skp2-Cks1) E3 ubiquitin ligase, which is responsible for the degradation of the cell cycle inhibitor p27Kip1. The degradation of p27Kip1 is a critical step for the transition of cells from the G1 to the S phase of the cell cycle.[8][9] The disruption of this process is a key area of cancer research.
A typical experimental protocol to assess the effect of this compound on p27Kip1 levels would involve treating cancer cells with the compound and then performing a Western blot analysis to measure the protein levels of p27Kip1, Skp2, and other relevant cell cycle proteins.
Visualizing Disposal Procedures and Biological Pathways
To further clarify the procedural and biological aspects related to this compound, the following diagrams are provided.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. epfl.ch [epfl.ch]
- 8. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p27(Kip1) signaling: Transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for NSC689857
Disclaimer: A specific Safety Data Sheet (SDS) for NSC689857 could not be located. The following guidance is based on general best practices for handling potent, novel small-molecule inhibitors in a research laboratory setting. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of EGFR and SCFSKP2. The information herein is intended to supplement, not replace, institutional safety protocols and the judgment of experienced laboratory personnel.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Notes |
| IC₅₀ (Skp2-Cks1) | 36 µM | |
| IC₅₀ (p27 ubiquitylation) | 30 µM | |
| Solubility in DMSO | ≥ 2.5 mg/mL (6.13 mM) | |
| Solubility in Ethanol | < 1 mg/mL | Insoluble |
| Solubility in Water | < 1 mg/mL | Insoluble |
Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a cautious approach to personal protective equipment is warranted. The following PPE is recommended at a minimum:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Consider double-gloving, especially when handling the pure compound or concentrated solutions. Consult a glove compatibility chart for the specific solvents being used.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown is recommended.
-
Respiratory Protection: Work with this compound, particularly the solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not feasible, a risk assessment should be performed to determine if a respirator is necessary.
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.
1. Preparation and Planning:
- Conduct a thorough risk assessment for the planned experiment.
- Ensure all necessary PPE is available and in good condition.
- Verify that a chemical fume hood is available and functioning correctly.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a spill kit readily accessible.
2. Handling the Compound:
- Perform all manipulations of solid this compound and concentrated solutions within a chemical fume hood.
- When weighing the solid compound, use a balance inside the fume hood or a vented balance enclosure.
- To dissolve, add solvent slowly to the solid to avoid generating dust.
- If sonication or heating is required to dissolve the compound, ensure the container is properly sealed.
- Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
3. Experimental Procedures:
- Conduct all experimental steps involving this compound in a designated area.
- Avoid skin contact and inhalation.
- After handling, remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, pipette tips, and gloves, in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
